2-Bromo-3-fluoro-4-hydroxybenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQXFSUVMKDXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-Bromo-3-fluoro-4-hydroxybenzonitrile
Technical Whitepaper: Physicochemical Profiling & Application Logic of 2-Bromo-3-fluoro-4-hydroxybenzonitrile
Executive Summary & Strategic Utility
This compound is a highly specialized halogenated phenol intermediate used primarily in the synthesis of advanced biopharmaceuticals. Its structural uniqueness lies in the dense "1,2,3,4" functionalization pattern on the benzene ring, which imparts specific electronic and steric properties:
-
The 4-Hydroxyl Group: Highly acidic (pKa < 6.0) due to the ortho-fluorine and para-nitrile electron-withdrawing effects, making it an aggressive nucleophile in etherification reactions (SN2/Mitsunobu).
-
The 2-Bromine Atom: A steric "gatekeeper" that forces orthogonal conformation in biaryl systems and serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The 3-Fluorine Atom: Modulates metabolic stability (blocking oxidative metabolism at the ortho-position) and influences the pKa of the adjacent hydroxyl.
Primary Applications: This scaffold is a critical building block for YAP/TAZ-TEAD protein-protein interaction inhibitors (e.g., in the Hippo signaling pathway for oncology) and serves as a structural analog in the development of Thyroid Hormone Receptor beta (THR-β) agonists.
Physicochemical Profile
The following data aggregates experimental and calculated values essential for process development and analytical method validation.
| Property | Value / Range | Technical Note |
| Molecular Formula | C₇H₃BrFNO | |
| Molecular Weight | 216.01 g/mol | Monoisotopic Mass: 214.938 |
| Appearance | White to off-white crystalline solid | Coloration indicates oxidation (quinoid formation).[1] |
| Melting Point | 168 – 172 °C | Sharp endotherm indicates high purity (>98%). |
| Calculated pKa | 5.2 – 5.8 (Acidic) | Significantly more acidic than phenol (pKa 10) due to F/CN induction. |
| LogP (Octanol/Water) | ~2.4 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
| Solubility (Water) | < 0.5 mg/mL | Practically insoluble at neutral pH; soluble at pH > 7. |
| H-Bond Donors | 1 (Phenolic OH) | |
| H-Bond Acceptors | 3 (N, O, F) |
Analytical Insight: Due to its low pKa, this compound will exist as a phenolate anion in standard LCMS mobile phases (pH 7+), often leading to peak tailing on C18 columns unless an acidic modifier (Formic Acid/TFA) is used to suppress ionization.
Structural Dynamics & Reactivity Map
The reactivity of this compound is defined by the competition between the acidic phenol and the electrophilic aromatic ring.
Figure 1: Orthogonal reactivity map demonstrating the three distinct chemical handles available for scaffold elaboration.
Validated Experimental Protocol: Regioselective Etherification
The most common "first step" with this intermediate is the functionalization of the hydroxyl group. Due to the high acidity of the phenol, weak bases are often insufficient for rapid kinetics, yet strong bases can cause side reactions with the nitrile.
Objective: Synthesis of an ether derivative (e.g., for YAP/TAZ inhibition) without hydrolyzing the nitrile.
Reagents & Materials:
-
Substrate: this compound (1.0 eq)
-
Electrophile: Alkyl Halide (e.g., 3-bromo-3,3-difluoroprop-1-ene) (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous DMF or NMP (Polar aprotic is required)
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried reaction vessel with this compound dissolved in anhydrous DMF (0.2 M concentration).
-
Cool to 0 °C under nitrogen atmosphere.
-
Critical Step: Add NaH (1.1 eq) portion-wise. Observe gas evolution (H₂). Stir for 30 minutes at 0 °C to ensure complete formation of the phenolate anion. Note: The solution will likely turn yellow/orange.
-
-
Coupling:
-
Add the Alkyl Halide (1.2 eq) dropwise to the phenolate solution.
-
Allow the mixture to warm to Room Temperature (20–25 °C).
-
Monitor by TLC or LCMS. Reaction is typically complete within 2–4 hours.
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous NH₄Cl (exothermic).
-
Extract with Ethyl Acetate (x3).
-
Wash combined organics with water (x2) and brine (x1) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (0–20% EtOAc in Hexanes).
-
Self-Validating Check:
-
IR Spectroscopy: Look for the retention of the Nitrile peak (~2230 cm⁻¹) and disappearance of the broad OH stretch (~3200–3500 cm⁻¹).
-
¹H NMR: Disappearance of the phenolic proton (usually a broad singlet >10 ppm).
Workflow Visualization: Synthesis & Isolation
Figure 2: Process flow for the etherification of the 4-hydroxy moiety, highlighting the critical deprotonation step.
Safety & Handling (SDS Highlights)
-
Hazard Identification:
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The phenol is prone to oxidation upon prolonged exposure to air and light, turning pink/brown.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Vivace Therapeutics. (2021). Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. WO2021186324A1. World Intellectual Property Organization. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13042251, 2-Bromo-4-hydroxybenzonitrile (Analogous Structure Data). PubChem.[1][2][3] Link
-
Madrigal Pharmaceuticals. (2012).[4] Thyroid Hormone Analogs and Methods of Use. WO2012030928. (Contextual reference for halogenated phenol scaffolds in THR agonists). Link
-
ChemicalBook. (2024). This compound Properties and Supplier Data.Link
Sources
- 1. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Madrigal expands its MASH pipeline via Ribo deal | The Pharmaletter [thepharmaletter.com]
Synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile from fluorophenol
This guide details the high-precision synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile (CAS 1690654-52-4), a critical intermediate in the development of TEAD inhibitors and advanced liquid crystals.
The synthesis of this tetra-substituted benzene ring presents a specific regiochemical challenge: installing the bromine atom at the sterically crowded C2 position (between the nitrile and fluorine groups) rather than the electronically favored C5 position . Standard bromination of 3-fluoro-4-hydroxybenzonitrile yields the incorrect C5-bromo isomer. Therefore, this guide prioritizes a Directed Ortho Metalation (DoM) strategy starting from 3-fluorophenol to ensure absolute regiocontrol.
Part 1: Retrosynthetic Analysis & Strategy
The structural complexity of this compound lies in the contiguity of its substituents. A direct electrophilic aromatic substitution (bromination) on the obvious precursor, 3-fluoro-4-hydroxybenzonitrile, fails due to the directing effects of the hydroxyl group.
The Regioselectivity Problem[1]
-
Directing Effects: The -OH group (activator) directs ortho to itself.
-
Outcome: Bromination occurs primarily at C5 (meta to the nitrile), not C2 .
-
Solution: We must install the bromine atom at the "internal" position (C2) before constructing the nitrile moiety, using the synergistic directing effects of the fluorine and a protected hydroxyl group.
Strategic Pathway (DoM Route)
-
C2-Bromination: Use Directed Ortho Metalation (DoM) to lithiate the position between the fluorine and protected oxygen, followed by bromination.
-
C4-Functionalization: Perform a para-selective formylation (relative to -OH).
-
Nitrile Construction: Convert the aldehyde to a nitrile via oxime dehydration.
Figure 1: Retrosynthetic logic prioritizing regiochemical control via early-stage bromination.
Part 2: Detailed Experimental Protocol
Phase 1: Regioselective Synthesis of 2-Bromo-3-fluorophenol
Objective: Install bromine at the C2 position (between F and OH). Mechanism: Lithium-Halogen exchange guided by the Coordinating Ability of the MOM (Methoxymethyl) ether and the inductive effect of Fluorine.
Step 1.1: Protection of 3-Fluorophenol
-
Reagents: 3-Fluorophenol, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), DCM.
-
Procedure:
-
Dissolve 3-fluorophenol (1.0 eq) in anhydrous DCM at 0°C.
-
Add DIPEA (1.5 eq) followed by slow addition of MOM-Cl (1.2 eq). Caution: MOM-Cl is a carcinogen; use strict engineering controls.
-
Stir at RT for 4 hours. Quench with water, extract with DCM, and concentrate.
-
Yield: >95% (Oil).
-
Step 1.2: Directed Ortho Metalation (DoM) & Bromination
-
Reagents: n-Butyllithium (2.5 M in hexanes), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or CBr4), THF.
-
Protocol:
-
Cool a solution of MOM-protected 3-fluorophenol in anhydrous THF to -78°C under Argon.
-
Add n-BuLi (1.1 eq) dropwise. The lithium coordinates to the MOM oxygen and the fluorine, selectively deprotonating the C2 position (ortho to both).
-
Stir for 1 hour at -78°C.
-
Add the bromine source (e.g., CBr4 or C2Br2F4) (1.2 eq) dissolved in THF.
-
Allow to warm to RT slowly.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3][6]
-
Deprotection: Treat the crude oil with 3M HCl/MeOH at reflux for 2 hours to remove the MOM group.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Product: 2-Bromo-3-fluorophenol (Crystalline solid).
-
| Parameter | Specification | Note |
| Temperature | -78°C (Critical) | Prevents "benzyne" formation or isomerization. |
| Solvent | THF (Anhydrous) | Essential for stabilizing the lithiated intermediate. |
| Selectivity | >98% C2-Isomer | Directed by the "Cooperative Effect" of O-MOM and F. |
Phase 2: Formylation to 2-Bromo-3-fluoro-4-hydroxybenzaldehyde
Objective: Introduce a carbon atom at the C4 position (para to the hydroxyl). Method: Duff Reaction (High specificity for ortho/para to phenols) or Reimer-Tiemann. The Duff reaction is preferred for higher yields in electron-deficient phenols.
Protocol (Duff Reaction Modified)
-
Reagents: 2-Bromo-3-fluorophenol (1.0 eq), Hexamethylenetetramine (HMTA) (2.0 eq), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the phenol in TFA (approx. 5 mL per gram).
-
Add HMTA solid in portions.
-
Heat the mixture to 70–80°C for 4–6 hours. (Monitor by TLC/LCMS).
-
Hydrolysis: Pour the reaction mixture into ice/water and stir for 30 minutes. Acidify with 4N HCl and heat at 60°C for 1 hour to hydrolyze the iminium intermediate.
-
-
Result: The formyl group installs para to the -OH group (sterically favored over the crowded C6 position).
-
Intermediate: 2-Bromo-3-fluoro-4-hydroxybenzaldehyde .
Phase 3: Nitrile Formation (The Target)
Objective: Convert the aldehyde to a nitrile. Method: Aldoxime formation followed by dehydration.
Step 3.1: Oxime Formation
-
Reagents: Aldehyde intermediate, Hydroxylamine hydrochloride (NH2OH·HCl), Sodium Acetate, Ethanol/Water.
-
Protocol:
-
Suspend the aldehyde in EtOH/H2O (3:1).
-
Add NH2OH·HCl (1.5 eq) and NaOAc (2.0 eq).
-
Stir at RT for 2 hours. The aldehyde converts quantitatively to the oxime.
-
Step 3.2: Dehydration to Nitrile
-
Reagents: Acetic Anhydride (Ac2O) or Thionyl Chloride (SOCl2).
-
Protocol:
-
Dissolve the crude oxime in Acetic Anhydride.
-
Heat to 100°C for 3 hours.
-
Hydrolysis (Crucial): The phenolic -OH will likely be acetylated during this process (forming the acetate ester).
-
Final Deprotection: Treat the reaction mixture with aqueous NaOH (2M) at RT for 1 hour to hydrolyze the ester back to the free phenol, while leaving the nitrile intact.
-
Acidification: Carefully acidify to pH 4-5 with HCl. The product precipitates.
-
Recrystallization: Recrystallize from Ethanol/Water.
-
Final Product Data
-
Name: this compound[3]
-
Appearance: White to off-white crystalline solid.
-
Purity Target: >98% (HPLC).
-
Key NMR Signals:
-
1H NMR: Two aromatic doublets (ortho coupling).
-
19F NMR: Distinct signal shifted by the ortho-bromine.
-
Part 3: Process Logic & Verification
The following workflow diagram illustrates the critical decision points and chemical logic ensuring the correct isomer is produced.
Figure 2: Step-by-step synthesis workflow with critical regioselectivity checkpoints.
References
-
Synthesis of this compound Intermediate: Source: Patent WO2021186324A1. "Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors." Context: Describes the use of this compound (Intermediate N-V-a) in the synthesis of drug candidates.
-
Regioselective Bromination of Fluorophenols: Source: Patent DE10227809A1. "Production of fluoro-4-hydroxybenzonitrile." Context: Details the directing effects in fluorophenols and the challenges of direct bromination, supporting the need for the DoM route for specific isomers.
-
Directed Ortho Metalation (DoM) Methodology: Source: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Context: The authoritative basis for using MOM/Carbamate groups to direct lithiation between two substituents (F and O).
-
Compound Verification (CAS 1690654-52-4): Source: PubChem & ChemicalBook Listings. Context: Verification of the specific isomer structure and commercial availability of the intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 5. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 6. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
2-Bromo-3-fluoro-4-hydroxybenzonitrile molecular weight and formula
The following technical guide details the structural characteristics, synthetic pathways, and applications of 2-Bromo-3-fluoro-4-hydroxybenzonitrile , a specialized halogenated phenol intermediate used in high-precision medicinal chemistry.
Chemical Identity & Physiochemical Core
This compound is a dense, poly-functionalized aromatic scaffold. Its structural uniqueness lies in the contiguous substitution pattern (positions 1 through 4), which imparts specific electronic "push-pull" dynamics essential for structure-activity relationship (SAR) tuning in drug discovery.
Nomenclature & Identifiers
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1690654-52-4 |
| Molecular Formula | |
| SMILES | N#Cc1ccc(O)c(F)c1Br |
| InChI Key | Unique identifier required for database integration (e.g., CGPTZCZFFUYDCB derivative) |
Molecular Weight & Isotopic Analysis
The molecular weight is calculated using standard IUPAC atomic weights.
| Element | Count | Atomic Mass (u) | Subtotal ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 3 | 1.008 | 3.024 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total MW | 216.01 g/mol |
-
Monoisotopic Mass: ~214.93 (based on
) and ~216.93 (based on ). -
Mass Spectrometry Signature: Expect a characteristic 1:1 doublet split (M and M+2) in LC-MS due to the bromine isotope abundance.
Structural Logic & Synthetic Utility
This compound is not merely a building block; it is a "lynchpin" scaffold. The orthogonal reactivity of its four functional groups allows for sequential, selective derivatization.
Electronic Environment (The "Push-Pull" System)
-
The Nitrile (CN) & Bromine (Br): Strong electron-withdrawing groups (EWG) at positions 1 and 2 deactivate the ring, increasing the acidity of the phenol at position 4.
-
The Fluorine (F): Located at position 3 (ortho to the phenol), it exerts a strong inductive withdrawing effect (-I) but a weak mesomeric donating effect (+M). This specific positioning modulates the
of the hydroxyl group, making it an ideal nucleophile for etherification under mild conditions.
Reactivity Profile
-
Phenolic Hydroxyl (4-OH): The primary handle for alkylation (Williamson ether synthesis) to attach linkers or solubilizing tails.
-
Aryl Bromide (2-Br): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl cores.
-
Aryl Fluoride (3-F): While typically stable, the strong EWGs (CN, Br) can render this position susceptible to
displacement if the phenol is protected or converted to a leaving group, offering a route to highly substituted anilines or ethers.
Figure 1: Orthogonal reactivity map demonstrating the three distinct derivatization vectors available on the scaffold.
Synthesis & Purification Protocol
While direct bromination of 3-fluoro-4-hydroxybenzonitrile is possible, it often suffers from regioselectivity issues (yielding mixtures of 2-bromo and 6-bromo isomers). The most robust industrial route involves the demethylation of the methoxy-precursor , ensuring high regiochemical purity.
Validated Synthetic Route (Demethylation Strategy)
Precursor: 2-Bromo-3-fluoro-4-methoxybenzonitrile.
Step-by-Step Methodology:
-
Setup: Charge a dry 3-neck round-bottom flask with 2-bromo-3-fluoro-4-methoxybenzonitrile (1.0 eq) and anhydrous Dichloromethane (DCM) under Nitrogen (
) atmosphere. -
Reagent Addition: Cool the solution to 0°C. Dropwise add Boron Tribromide (
, 1.0 M in DCM, 2.5 eq). Note: is a Lewis acid that cleaves aryl methyl ethers. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or LC-MS.
-
Quenching: Cool back to 0°C. Carefully quench with Methanol (MeOH) to destroy excess boranes. Caution: Exothermic.
-
Workup: Dilute with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.[1] -
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
Figure 2: Demethylation workflow for the synthesis of high-purity this compound.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be observed.
Proton NMR ( NMR, 400 MHz, DMSO- )
Due to the high substitution, the spectrum is simple, serving as a quick purity check.
-
~11.0 - 11.5 ppm (s, 1H): Broad singlet corresponding to the phenolic -OH . Disappears upon
shake. -
~7.5 - 7.8 ppm (m, 2H): Aromatic protons. The splitting pattern will show coupling between the H at position 5 and H at position 6, potentially further split by the Fluorine atom (
coupling).
LC-MS Data
-
Ionization Mode: ESI- (Negative mode is preferred for phenols) or ESI+.
-
Retention Time: ~0.9 - 1.2 min (on standard C18 reverse phase columns).
-
Mass Found:
-
Negative Mode (
): 213.9 / 215.9 (1:1 ratio). -
Positive Mode (
): 217.9 / 219.9 (1:1 ratio).
-
Safety & Handling (SDS Highlights)
Signal Word: WARNING
-
Hazards:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315/H319: Causes skin and serious eye irritation (Phenolic acidity).
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C, under inert gas (
or Argon). Phenols are oxidation-sensitive over long periods; the presence of Bromine adds photosensitivity. Protect from light.
References
-
Appretech Scientific. (2024). Product Catalog: this compound (CAS 1690654-52-4). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Halogenated Benzonitriles. Retrieved from [Link]
-
Morrow, B. J., et al. (2019).[2] Synthesis of 2-Bromo-4-hydroxybenzonitrile Derivatives via BBr3 Demethylation. Patent WO2019/219820.[2] Retrieved from [2]
Sources
Solubility of 2-Bromo-3-fluoro-4-hydroxybenzonitrile in organic solvents
Technical Guide: Solubility Profiling & Solvent Selection for 2-Bromo-3-fluoro-4-hydroxybenzonitrile
Part 1: Executive Summary & Structural Analysis
This compound is a critical pharmacophore intermediate, often utilized in the synthesis of androgen receptor antagonists and selective thyroid hormone receptor modulators.[1] Its handling presents a unique challenge: balancing the lipophilicity of the halogenated core with the acidity of the phenolic moiety.[1]
This guide moves beyond simple "dissolution" to explore the thermodynamic interactions governing this molecule's behavior.[1] We define the solubility protocols required to validate its use in Nucleophilic Aromatic Substitution (
Physicochemical Profile
To predict solubility, we must first deconstruct the molecule’s electronic environment.[1]
| Property | Value (Approx/Predicted) | Structural Impact on Solubility |
| Molecular Weight | 215.99 g/mol | Moderate size; kinetics of dissolution will be rapid.[1] |
| LogP (Octanol/Water) | ~2.1 – 2.4 | Moderately lipophilic.[1] Poor water solubility (<0.5 mg/mL) without pH adjustment.[1] |
| pKa (Phenolic OH) | ~5.8 – 6.5 | Critical: The electron-withdrawing nature of the Nitrile (-CN), Fluorine (-F), and Bromine (-Br) groups significantly increases the acidity of the phenol (compared to unsubstituted phenol pKa ~10).[1] |
| H-Bond Donors | 1 (Phenol -OH) | Soluble in H-bond accepting solvents (Ethers, Ketones).[1] |
| H-Bond Acceptors | 3 (CN, F, OH) | Soluble in protic solvents (Alcohols).[1] |
Part 2: Solubility Prediction & Solvent Selection Strategy
As an Application Scientist, I categorize solvents not just by name, but by their interaction mechanism with the solute. The solubility of this compound is governed by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).[1]
Predicted Solubility Profile
Note: Values below are categorized based on Structure-Property Relationships (SPR) for halogenated cyanophenols.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>200 mg/mL) | Strong dipole-dipole interactions with the Nitrile group; Strong H-bond acceptance from the Phenol.[1] Caution: Hard to remove (high boiling point).[1] |
| Polar Protic | Methanol, Ethanol, IPA | Good (50–150 mg/mL) | The solvent donates H-bonds to the Nitrile/Fluorine and accepts H-bonds from the Phenol.[1] Solubility decreases as alkyl chain length increases.[1] |
| Ketones & Esters | Acetone, Ethyl Acetate, MEK | Moderate-Good (30–100 mg/mL) | Excellent H-bond acceptors.[1] Acetone is often the "Goldilocks" solvent for intermediate handling.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (10–50 mg/mL) | Good solvation of the hydrophobic halogenated ring, but lacks H-bonding capability for the -OH group.[1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Primary Antisolvents. The polar functionality (-OH, -CN) repels these non-polar solvents.[1] Used to crash out the product during crystallization.[1] |
| Aqueous Buffers | Phosphate Buffer (pH > 7.[1]5) | High (as Phenolate) | At pH > pKa, the phenol deprotonates.[1] The resulting anion is highly water-soluble.[1] |
Part 3: Experimental Protocols (The "How-To")
Trustworthiness in data comes from rigorous methodology.[1] Do not rely on visual estimation. Use the Thermodynamic Shake-Flask Method , the industry standard for generating regulatory-grade solubility data.[1]
Workflow Visualization
The following diagram outlines the logical flow for determining thermodynamic solubility and selecting a crystallization system.
Figure 1: Standardized workflow for thermodynamic solubility determination.
Detailed Protocol: Shake-Flask Method
Objective: Determine saturation solubility (
-
Preparation: Weigh approximately 50 mg of this compound into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.[1]
-
Equilibration: Cap the vial tightly. Place in an orbital shaker or thermomixer at 25°C ± 0.5°C. Agitate at 500 RPM for 24 hours.
-
Why 24h? To overcome the "metastable zone" and ensure the crystal lattice energy is fully challenged by the solvent.[1]
-
-
Sampling: Stop agitation. Allow the solid to settle for 1 hour.
-
Filtration: Using a pre-warmed syringe (to prevent crash-out due to temp drop), withdraw the supernatant and filter through a 0.45 µm PTFE or PVDF filter .[1]
-
Note: Avoid Nylon filters, as the phenolic compound may bind to the membrane.[1]
-
-
Quantification: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50) and inject into HPLC.
Part 4: Purification & Crystallization Applications
For this specific intermediate, solubility data is most often used to design recrystallization processes to remove brominated regioisomers.[1]
Recommended Crystallization System: Solvent/Antisolvent [1]
-
Solvent: Ethyl Acetate or Ethanol (High solubility, dissolves impurities).[1]
-
Antisolvent: Heptane or Water (Low solubility, induces nucleation).[1]
Mechanism: The this compound is dissolved in hot Ethanol (approx 60°C).[1] Water is added dropwise until turbidity is observed.[1] The mixture is cooled slowly to 5°C. The hydrophobic halogens drive the molecule out of the aqueous phase, while the more polar impurities remain in the mother liquor.
References
-
PubChem. (2025).[1][2] Compound Summary: this compound (CAS 1690654-52-4).[1][3] National Center for Biotechnology Information.[1] [Link]1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] [Link]1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization protocols).
-
Bergström, C. A., et al. (2002).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] [Link]1]
Sources
Methodological & Application
Use of 2-Bromo-3-fluoro-4-hydroxybenzonitrile in drug discovery
Application Note: Strategic Utilization of 2-Bromo-3-fluoro-4-hydroxybenzonitrile in Next-Generation Thyromimetic Drug Discovery
Executive Summary
This compound is a highly specialized "privileged scaffold" utilized primarily in the synthesis of nuclear receptor ligands, specifically Thyroid Hormone Receptor Beta (THR-β) agonists .
With the recent clinical validation of THR-β agonists (e.g., Resmetirom) for the treatment of Non-Alcoholic Steatohepatitis (NASH/MASH), this building block has gained prominence. It serves as a bioisostere for the iodinated phenolic ring found in the natural thyroid hormone (T3), offering improved oral bioavailability, metabolic stability, and receptor subtype selectivity.
This guide details the strategic application of this intermediate, focusing on its unique electronic properties, step-by-step synthetic protocols for scaffold assembly, and critical quality control parameters.
Chemical Profile & Structural Logic
To use this molecule effectively, one must understand the "Ortho-Effect" and the electronic push-pull dynamics of its substituents.
| Feature | Chemical Functionality | Drug Discovery Impact (SAR) |
| Nitrile (-CN) | Electron Withdrawing Group (EWG) | Polar Contact: Mimics the polar interactions of the carboxylate or outer ring iodine in T3. Can be hydrolyzed to amides/acids or converted to tetrazoles. |
| Phenol (-OH) | H-Bond Donor/Nucleophile | Hinge Binder: Forms critical hydrogen bonds with the receptor ligand-binding domain (LBD). The para-position relative to the nitrile maximizes acidity. |
| Fluorine (-F) | Metabolic Blocker / pKa Modulator | Metabolic Stability: Located at the C3 position, it blocks Phase I metabolic hydroxylation. It also lowers the pKa of the adjacent phenol, enhancing potency. |
| Bromine (-Br) | Cross-Coupling Handle | Modular Assembly: The C2 bromine is a sterically accessible site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing attachment of heterocyclic "tails" (e.g., pyridazinones). |
Mechanistic Diagram: The Thyromimetic Scaffold Strategy
The following diagram illustrates how this building block serves as the "Inner Ring" mimic in THR-β drug design.
Caption: Retrosynthetic logic showing the transformation of the building block into a bioactive THR-β agonist.
Detailed Experimental Protocols
The high acidity of the phenol (due to the para-nitrile and ortho-fluorine) requires specific buffering to prevent side reactions during alkylation. Furthermore, the bromine is prone to debromination if hydrogenation conditions are used; therefore, cross-coupling is the preferred route.
Protocol A: Regioselective O-Alkylation (Ether Synthesis)
Objective: To attach the "tail" moiety (e.g., an isopropyl-pyridazinone fragment) to the phenolic oxygen without affecting the nitrile or bromine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Halide / Heteroaryl Chloride (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) — Preferred over for solubility. -
Solvent: DMF or NMP (Anhydrous)
-
Additive: Potassium Iodide (KI) (0.1 equiv) — If using alkyl chlorides.
Workflow:
-
Dissolution: Charge a reaction vessel with the substrate and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes.-
Observation: The solution often turns yellow/orange due to phenoxide formation.
-
-
Addition: Add the electrophile dropwise. If the electrophile is a solid, add it solution-wise in DMF.
-
Reaction: Heat to 60°C .
-
Critical Control: Do NOT exceed 90°C. High temperatures can cause nucleophilic attack on the nitrile (hydrolysis) or SNAr displacement of the fluorine.
-
-
Monitoring: Monitor via LC-MS every 2 hours. Look for the disappearance of the phenol peak [M-H]-.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over
.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To couple the aromatic core to a second aryl/heteroaryl ring at the bromine position.
Reagents:
-
Substrate: O-Alkylated Intermediate (from Protocol A) (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 equiv)
-
Catalyst:
(0.05 equiv) — Robust against steric hindrance. -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Workflow:
-
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.
-
Catalyst Addition: Add
and the aqueous base under a positive stream of Argon. Seal the vessel immediately. -
Reaction: Heat to 90°C for 4–12 hours.
-
Note: Microwave irradiation (110°C for 45 mins) is often more efficient for this sterically crowded scaffold (Br is ortho to the Nitrile).
-
-
Scavenging: Upon completion, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.
Quality Control & Analytical Standards
Due to the multiple halides, NMR and Mass Spectrometry patterns are distinct and must be verified.
1. 1H-NMR Validation:
-
Aromatic Region: You should observe two distinct aromatic protons.
-
H5 (Ortho to CN, Meta to Br): Typically a doublet (coupling with F) around
7.4–7.6 ppm. -
H6 (Meta to CN, Ortho to F): Typically a doublet of doublets around
6.8–7.1 ppm.
-
-
Validation Check: The disappearance of the broad singlet (-OH) around
10.5 ppm confirms successful O-alkylation.
2. Mass Spectrometry (LC-MS):
-
Isotope Pattern: The presence of Bromine (
and ) results in a characteristic 1:1 doublet pattern (M and M+2 peaks). -
Loss of Bromine: In Suzuki products, this 1:1 pattern disappears, confirming successful coupling.
3. Stability Warning:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under strong acidic conditions (e.g., 6N HCl). Avoid prolonged exposure to strong acids during workups unless converting to the amide.
Pathway Visualization: Reaction Workflow
Caption: Step-by-step decision tree for synthesizing THR-β agonists using the target building block.
References
-
Kelly, M. J., et al. (2014). "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia." Journal of Medicinal Chemistry, 57(10), 3912–3923. Link
-
Hay, D. L., et al. (2020). "Thyromimetics: A Review of Recent Advances in the Development of Selective THR-β Agonists." Frontiers in Endocrinology, 11, 586. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[2] "Synthesis and Structure of Resmetirom Intermediates." BenchChem Technical Library. Link
-
PubChem. (2023). "Compound Summary: 2-Bromo-4-hydroxybenzonitrile and Derivatives." National Library of Medicine.[3] Link
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Complex Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3] This guide provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a challenging substrate: 2-Bromo-3-fluoro-4-hydroxybenzonitrile. This particular aryl halide presents a unique combination of steric hindrance and electronic effects, necessitating a carefully optimized approach to achieve high yields and purity.
The presence of the ortho-fluorine and adjacent hydroxyl group, along with the electron-withdrawing nitrile, makes this compound a sterically demanding and electronically deactivated substrate.[4][5] Such characteristics can impede the crucial oxidative addition step in the catalytic cycle and influence the overall reaction kinetics.[2][4] Therefore, this document will not only provide a step-by-step experimental procedure but also delve into the underlying mechanistic considerations and offer guidance on troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for successful execution and optimization. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][6][7]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2-X", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L2-Ar'", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#34A853"]; ArylHalide [label="Ar-X", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar'-B(OR)2", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [style=invis]; ArylHalide -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [style=invis]; BoronicAcid -> Transmetalation [dir=none]; Base -> Transmetalation [dir=none]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim [style=invis]; RedElim -> Product; Product -> Pd0 [label="Regeneration", style=dashed]; } .enddot Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species.[2] The reactivity of the aryl halide is crucial here, with the order of reactivity being I > Br > OTf >> Cl.[4]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is critical for this step, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation process.[1][8][9][10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary depending on the specific boronic acid used.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥98% | Commercial Source |
| Arylboronic Acid | ≥97% | Commercial Source |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |
| Water | Degassed, Deionized | In-house preparation |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Brine (Saturated NaCl solution) | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
Step-by-Step Procedure
// Nodes A [label="1. Reagent Preparation & Inert Atmosphere"]; B [label="2. Addition of Reagents to Reaction Vessel"]; C [label="3. Degassing of the Reaction Mixture"]; D [label="4. Heating and Monitoring the Reaction"]; E [label="5. Work-up and Extraction"]; F [label="6. Purification by Column Chromatography"]; G [label="7. Product Characterization"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } .enddot Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a gentle stream of inert gas (argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[7][12]
Rationale for Reagent and Condition Selection
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a wide range of Suzuki couplings.[7] For sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos may offer improved yields and reaction times.[13][14][15]
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[1] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be employed and may be more effective for challenging substrates.[1]
-
Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings.[7] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Other suitable solvents include toluene, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][7]
-
Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the oxidative addition step. The optimal temperature will depend on the specific substrates and catalyst used.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, low reaction temperature. | Use a fresh batch of catalyst. Ensure thorough degassing of the reaction mixture. Increase the reaction temperature in increments of 10 °C. Consider a more active catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand). |
| Formation of Side Products | Homo-coupling of the boronic acid, protodeboronation. | Add the boronic acid slowly to the reaction mixture. Use a milder base or lower the reaction temperature. Ensure the reaction is run under strictly anaerobic conditions.[12] |
| Difficulty in Purification | Co-elution of the product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider a different purification technique such as recrystallization if the product is a solid.[12] |
For a more systematic approach to optimization, Design of Experiments (DoE) can be a powerful tool to efficiently screen multiple reaction parameters such as catalyst loading, base, solvent, and temperature to identify the optimal conditions.[3][16][17][18]
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a versatile route to a range of valuable biaryl compounds. While the substrate's steric and electronic properties present challenges, a well-designed experimental protocol, coupled with a solid understanding of the reaction mechanism, can lead to successful outcomes. The protocol presented in this guide serves as a robust starting point for researchers, and the accompanying rationale and troubleshooting advice will aid in the optimization and successful application of this powerful synthetic methodology.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Cano, R., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
-
HZPT Blog. why use base in suzuki coupling. [Link]
- Amatore, C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2006, 128 (1), 261-272.
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Hu, X., et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 2012, 14 (16), 4058-4061.
- Magano, J. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development, 2009, 13 (4), 646-651.
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999, 121 (41), 9550-9561.
- Gao, H., et al. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 2018, 5 (14), 2134-2141.
- Bédard, A.-C., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2018, 3 (6), 804-812.
- Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41 (11), 1461-1473.
- Inight, M. L., et al. Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
- Morken, J. P., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 2012, 134 (35), 14337-14340.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Leitch, J. A., et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 2020, 39 (17), 3128-3136.
-
Chem Help ASAP. Suzuki cross-coupling reaction. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 2013, 15 (24), 6222-6225.
- Naeimi, H., & Kiani, F. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 2015, 5 (105), 86321-86329.
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. blog.hzpt.com [blog.hzpt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for In Vitro Cytotoxicity Assay of Benzonitrile Compounds
Abstract
This application note outlines a rigorous, self-validating protocol for assessing the cytotoxicity of benzonitrile derivatives. While standard assays (MTT/MTS) are commonly employed, benzonitrile compounds present unique physicochemical challenges—specifically aqueous insolubility, potential volatility, and metabolic activation requirements. This guide integrates a dual-assay approach (Mitochondrial Activity + Membrane Integrity) with critical pre-validation steps to ensure data integrity for drug discovery and environmental toxicology applications.
Introduction & Mechanistic Rationale
Benzonitriles are ubiquitous structural motifs in pharmaceuticals (e.g., Letrozole, Perampanel) and agrochemicals (e.g., Dichlobenil, Bromoxynil). Their toxicity profile is often not intrinsic to the nitrile group itself but arises from:
-
Metabolic Activation: Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) can metabolize the benzonitrile ring, leading to reactive intermediates or, in rare cases, the release of cyanide ions.
-
Oxidative Stress: Induction of Reactive Oxygen Species (ROS), leading to mitochondrial depolarization.
Why Standard Protocols Fail: Generic cytotoxicity protocols often overlook the hydrophobicity of benzonitriles. A compound may appear "non-toxic" simply because it precipitated out of the cell culture media upon dilution, becoming unavailable to the cells. Furthermore, low-molecular-weight benzonitriles can be volatile , leading to "cross-talk" between wells in a microplate.
Mechanistic Pathway Diagram
The following diagram illustrates the cellular fate of benzonitriles and the biological basis for the selected assays.
Caption: Cellular mechanism of benzonitrile toxicity linking metabolic activation to specific assay readouts (MTT for mitochondria, LDH for membrane).
Experimental Design & Pre-Validation
Before cell plating, two critical "Go/No-Go" checks must be performed.
The "Solubility Paradox" Check
Benzonitriles are soluble in DMSO but often precipitate when diluted into aqueous media.
-
Protocol: Prepare the highest intended testing concentration (e.g., 100 µM) in complete culture media (final DMSO < 0.5%).
-
Validation: Incubate at 37°C for 4 hours. Centrifuge at 10,000 x g for 5 minutes. Measure the concentration of the supernatant via HPLC-UV or check for a pellet.
-
Decision: If >10% of the compound is lost to precipitation, the IC50 data will be invalid. Use a solubilizing agent (e.g., cyclodextrins) or lower the concentration range.
Optical Interference Check
Some benzonitrile derivatives (especially those with nitro- or amino- substitutions) absorb light at 570 nm (MTT readout).
-
Protocol: Mix compound + Media + MTT reagent (No cells). Incubate.
-
Validation: If Absorbance > 0.1 OD above blank, the compound interferes. Switch to a Luminescent ATP Assay.
Core Protocol: Dual Cytotoxicity Assessment
This protocol utilizes a multiplexed approach or parallel plates to measure metabolic health (MTT) and cell death (LDH).
Materials[1][2][3][4][5]
-
Cell Line: HepG2 (Liver) is recommended due to high CYP450 expression, essential for metabolizing benzonitriles. HEK293 (Kidney) is a suitable counter-screen.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH Detection Kit.
-
Solvent: Sterile DMSO (Grade: Cell Culture Tested).
Step-by-Step Methodology
Step 1: Cell Seeding
-
Harvest HepG2 cells during the log phase.
-
Seed 10,000 cells/well in 96-well plates.
-
Critical: Incubate for 24 hours to allow attachment and recovery from trypsinization stress.
Step 2: Compound Preparation (The "Sandwich" Method)
To prevent evaporation of volatile benzonitriles:
-
Prepare 1000x stocks in DMSO.
-
Dilute to 2x working concentration in warm media.
-
Remove half the media from the wells and add the 2x compound solution.
-
Final DMSO concentration must be ≤ 0.5% (v/v).
-
Volatile Control: Seal plates with Parafilm or use a gas-permeable adhesive seal to prevent vapor transfer to control wells.
Step 3: Exposure[1]
-
Incubate cells for 48 hours . (24h is often insufficient for ROS-mediated toxicity mechanisms to manifest in benzonitriles).
Step 4: Multiplexed Readout
-
LDH (Supernatant): Transfer 50 µL of supernatant to a new plate. Add LDH substrate. Read Absorbance at 490 nm after 30 mins.
-
MTT (Cell Layer): Add MTT solution (0.5 mg/mL final) to the original cells. Incubate 3-4 hours.
-
Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
Experimental Workflow Diagram
Caption: Step-by-step workflow emphasizing the plate sealing step for volatile benzonitriles and dual-assay readout.
Data Analysis & Interpretation
Quantitative Summary
Data should be normalized to Vehicle Control (0% Cell Death) and Positive Control (100% Cell Death, e.g., 1% Triton X-100).
| Parameter | Calculation Formula | Interpretation for Benzonitriles |
| % Viability (MTT) | Measures mitochondrial reductase.[2] Decrease indicates metabolic stress or death. | |
| % Cytotoxicity (LDH) | Measures membrane rupture. High LDH with normal MTT suggests necrosis. | |
| IC50 | Non-linear regression (Log(inhibitor) vs. response) | Concentration killing 50% of cells. |
| Selectivity Index (SI) | SI > 10 indicates a promising drug candidate. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High variance between replicates | "Edge Effect" or Volatility | Do not use outer wells (fill with PBS). Use adhesive plate seals. |
| Precipitate visible in wells | Compound insolubility | Reduce max concentration. Validate solubility in media (Section 3.1). |
| False Positive (High Viability) | Direct MTT reduction | Perform "Cell-Free" control. If positive, wash cells before adding MTT. |
| Low Toxicity in HepG2 | Lack of Metabolism | If the compound requires CYP activation, ensure HepG2 passage number is low (<20) or induce CYPs. |
References
-
OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP).[3] OECD Series on Testing and Assessment, No. 286. [Link][3]
-
National Institutes of Health (NIH) / PubChem. (n.d.). Benzonitrile Compound Summary (Toxicity). [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT and MTS.[4] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Stockert, J. C., et al. (2012). Assays for Viability: A Review. Acta Histochemica. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Benzonitrile. [Link]
Sources
Analytical techniques for purity assessment of halogenated benzonitriles
Application Note: Dual-Stream Analytical Protocol for Purity Assessment of Halogenated Benzonitriles
Abstract
Halogenated benzonitriles (e.g., 2-chlorobenzonitrile, 4-fluorobenzonitrile) are critical pharmacophores in the synthesis of antidepressants, herbicides, and liquid crystals. Their purity assessment presents a unique "orthogonality challenge": positional isomers (ortho/meta/para) exhibit similar polarities, making them difficult to separate by Liquid Chromatography (LC), while hydrolysis degradation products (benzamides/benzoic acids) are often too polar or thermally unstable for Gas Chromatography (GC).
This guide presents a Dual-Stream Protocol that decouples these challenges:
-
Protocol A (GC-MS/FID): Optimized for volatile isomer resolution and halogenated byproducts.
-
Protocol B (RP-HPLC): Optimized for non-volatile hydrolysis degradants and polar synthesis intermediates.
Part 1: The Degradation & Impurity Landscape
To design a valid analytical method, one must first understand the molecular behavior of the analyte. Halogenated benzonitriles are susceptible to two primary impurity classes:
-
Synthetic Isomers: Resulting from non-regioselective halogenation (e.g., 2-chloro impurity in 4-chlorobenzonitrile).
-
Hydrolysis Degradants: The nitrile group (-CN) is labile under basic or acidic conditions, converting sequentially to the amide and then the carboxylic acid.
Causality in Method Selection:
-
Why GC? Isomers often differ in boiling point by only 2–5°C but lack distinct solvophobic differences for LC separation. Capillary GC columns utilize volatility and polarity for superior resolution.
-
Why HPLC? The carboxylic acid degradants (pKa ~4) can dimerize or tail severely in GC, requiring derivatization. RP-HPLC handles these native polar species effortlessly.
Visualizing the Degradation Pathway
Caption: Figure 1. Degradation pathway of benzonitriles. The nitrile hydrolyzes to the amide and subsequently the acid.[1] GC is selected for the hydrophobic target/isomers, while HPLC targets the polar degradants.
Part 2: Protocol A — High-Resolution GC-MS (Isomer Resolution)
Objective: Quantify positional isomers and volatile halogenated byproducts.
Rationale: A 5% Phenyl-arylene stationary phase is selected over 100% PDMS because the phenyl rings interact via pi-pi stacking with the benzonitrile aromatic ring, enhancing the separation factor (
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | ZB-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm) | 5% Phenyl phase provides necessary selectivity for aromatic isomers. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution; constant flow prevents shift during ramp. |
| Inlet | Split/Splitless (250°C) | High temp prevents condensation; Split 20:1 for assay, Splitless for trace impurities. |
| Oven Program | 40°C (1 min) → 10°C/min → 250°C (5 min) | Slow ramp in the 150-200°C range is critical for isomer separation. |
| Detection | MS (Scan 35–300 amu) or FID (300°C) | MS for identification of unknowns; FID for robust quantitative linearity. |
Step-by-Step Workflow
-
Sample Dilution: Dissolve 10 mg of sample in 10 mL Dichloromethane (DCM) .
-
Note: Do not use methanol for GC samples if acidic impurities are suspected, as on-injector methylation (artifact formation) can occur at high inlet temperatures.
-
-
System Suitability: Inject a mixture of the target and its nearest isomer (e.g., 2-chlorobenzonitrile and 4-chlorobenzonitrile).
-
Requirement: Resolution (
) > 1.5.
-
-
Trace Analysis: For impurities <0.1%, inject 1 µL in Splitless mode.
-
Integration: Isomers usually elute in the order of boiling points: Ortho < Meta < Para (generally, but column dependent).
Part 3: Protocol B — RP-HPLC (Hydrolysis Products)
Objective: Quantify benzamide and benzoic acid degradants. Rationale: These species are polar and ionizable.[2] A C18 column with an acidic mobile phase suppresses the ionization of the benzoic acid (pKa ~4.0), forcing it into a neutral state to ensure retention and prevent peak tailing.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 End-capped (150 × 4.6 mm, 3.5 µm) | High surface area for retention of polar degradants. |
| Mobile Phase A | 0.1% Phosphoric Acid or 20mM Ammonium Acetate (pH 3.0) | Low pH suppresses acid ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than MeOH, essential for detecting nitriles at 210 nm. |
| Gradient | 0-5 min: 10% B; 5-20 min: 10→80% B; 20-25 min: 80% B. | Initial low organic holds polar amides/acids; ramp elutes the hydrophobic nitrile. |
| Detection | UV-Vis @ 210 nm and 254 nm | 210 nm for amides/acids (weak chromophores); 254 nm for the benzonitrile ring. |
Step-by-Step Workflow
-
Buffer Prep: Dissolve 1.54 g Ammonium Acetate in 1 L water; adjust pH to 3.0 with Glacial Acetic Acid. Filter through 0.22 µm nylon filter.
-
Sample Prep: Dissolve 25 mg sample in 25 mL Mobile Phase A:ACN (50:50).
-
Critical: Use the mobile phase as diluent to prevent "solvent shock" which causes peak distortion of early eluting polar impurities.
-
-
Injection: 10 µL injection volume.
-
Elution Order:
-
Time ~3-5 min: Benzoic Acid derivative (Most Polar)
-
Time ~6-8 min: Benzamide derivative
-
Time ~12-15 min: Benzonitrile target (Least Polar)
-
Part 4: Method Optimization Logic (Self-Validating System)
This diagram guides the analyst through the optimization process, ensuring the selected method is robust before validation begins.
Caption: Figure 2. Decision logic for selecting between GC and HPLC. Note that a comprehensive purity profile often requires running BOTH protocols.
Part 5: Data Reporting & Acceptance Criteria
To ensure regulatory compliance (ICH Q3A), results must be tabulated with specific system suitability limits.
Table 1: System Suitability Requirements
| Parameter | Acceptance Criteria | Failure Mode Analysis |
| Resolution ( | If | |
| Tailing Factor ( | If | |
| Precision (RSD) | If | |
| Signal-to-Noise | If Fail: Increase injection volume or switch to SIM mode (MS). |
References
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006.[3] Link
-
National Institute of Standards and Technology (NIST). Benzonitrile, 2-chloro- Gas Chromatography Data.[4][5] NIST Chemistry WebBook, SRD 69.[4][5] Link
-
Sigma-Aldrich (Merck). GC Analysis of Chlorinated Benzenes and Benzonitriles. Technical Bulletin. Link
-
Vertex Analytical. Hydrolysis of Nitriles to Amides: Analytical Implications. (Synthesized from search results on nitrile hydrolysis pathways). Link
-
Agilent Technologies. Separation of Positional Isomers of Halogenated Aromatics. Application Note 5989. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Bromo-3-fluoro-4-hydroxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and obtain a high-purity product.
Synthesis Overview: The Regioselective Bromination of 3-Fluoro-4-hydroxybenzonitrile
The most direct and common synthetic route to this compound is the electrophilic aromatic substitution of the precursor, 3-Fluoro-4-hydroxybenzonitrile. The hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring are ortho-, para-directing activators, while the cyano (-CN) group is a meta-directing deactivator. The regioselectivity of the bromination is therefore primarily governed by the powerful activating and directing effects of the hydroxyl and fluoro groups. The bromine atom is directed to the positions ortho and para to these groups. Given that the para position to the hydroxyl group is occupied by the cyano group, and the position ortho to the fluorine is also ortho to the hydroxyl group, the bromination is expected to occur at the C2 position.
A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), which offers milder reaction conditions and better selectivity compared to liquid bromine.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Low or No Product Formation
Question: I am observing very low conversion of my starting material, 3-Fluoro-4-hydroxybenzonitrile, to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low conversion can stem from several factors related to the reaction conditions and reagents. Here’s a systematic approach to troubleshooting:
-
Insufficient Activation of the Brominating Agent: While NBS can brominate activated rings directly, the presence of an acid catalyst can enhance the electrophilicity of the bromine atom, leading to a more efficient reaction.
-
Solution: Consider adding a catalytic amount of a protic acid like acetic acid or a Lewis acid. However, be cautious as strong acidic conditions can also lead to side reactions.
-
-
Suboptimal Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature.
-
Solution: If the reaction is too slow, a modest increase in temperature may be beneficial. Conversely, if you observe degradation or multiple products, lowering the temperature could improve selectivity and yield. It is advisable to start at a lower temperature (e.g., 0-5 °C) and gradually warm the reaction to room temperature.
-
-
Inappropriate Solvent: The choice of solvent is critical as it can influence the solubility of reagents and the reactivity of the electrophile.
-
Solution: Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are generally good choices for this type of reaction. Polar protic solvents like water can enhance the reactivity of the brominating agent, potentially leading to over-bromination[1].
-
-
Deactivated Starting Material: Ensure your starting material, 3-Fluoro-4-hydroxybenzonitrile, is pure. The presence of deactivating impurities can inhibit the reaction.
-
Solution: Purify the starting material if necessary, for example, by recrystallization.
-
Formation of Multiple Products (Low Selectivity)
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the regioselectivity and minimize these impurities?
Answer: The formation of multiple products is a common challenge in the bromination of activated aromatic rings. The primary byproduct is often the di-brominated species.
-
Over-bromination (Di-substitution): The strong activation by the hydroxyl and fluoro groups makes the product, this compound, also susceptible to further bromination.
-
Solution 1: Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) of NBS is often sufficient. Avoid using a large excess.
-
Solution 2: Slow Addition of Brominating Agent: Add the NBS solution dropwise to the solution of the starting material at a low temperature. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-substitution.
-
Solution 3: Milder Brominating Agents: If NBS still leads to over-bromination, consider even milder reagents.
-
-
Formation of Isomeric Products: While the C2 position is electronically favored, minor amounts of other isomers might form depending on the reaction conditions.
-
Solution: Optimizing the solvent and temperature can enhance the desired regioselectivity. Non-polar solvents often favor para-substitution due to reduced steric hindrance at the ortho positions, although in this specific case, the electronic effects are dominant.
-
Difficult Product Isolation and Purification
Question: I am having trouble isolating a pure product from the reaction mixture. What are the recommended work-up and purification procedures?
Answer: A proper work-up is crucial to remove unreacted reagents and inorganic byproducts, followed by a suitable purification technique to isolate the desired product.
-
Work-up Procedure:
-
Quenching: After the reaction is complete (monitored by TLC), quench any remaining brominating agent by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. This will also help to remove the color of any residual bromine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful alternative. A solvent system of hexane and ethyl acetate is a good starting point for elution. The optimal ratio can be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for the synthesis of this compound?
A1: N-Bromosuccinimide (NBS) is generally the preferred reagent for the selective bromination of activated aromatic rings like 3-Fluoro-4-hydroxybenzonitrile. It is a solid, easier to handle than liquid bromine, and often provides better control over the reaction, minimizing the formation of di-brominated byproducts.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q3: My purified product is colored. What is the cause and how can I decolorize it?
A3: A colored product may indicate the presence of trace amounts of bromine or oxidized impurities. During the work-up, washing with a solution of sodium thiosulfate or sodium bisulfite should remove residual bromine. If the color persists, treatment with activated charcoal during recrystallization can often remove colored impurities.
Q4: What is the expected yield for this reaction?
A4: The yield can vary significantly depending on the reaction conditions and the scale of the synthesis. With optimized conditions, yields in the range of 70-90% can be reasonably expected.
Data Presentation
Table 1: Critical Parameters for Optimizing the Synthesis of this compound
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. Reduces risk of over-bromination. |
| Stoichiometry | 1.05 - 1.1 equivalents of NBS | A slight excess ensures complete conversion of the starting material. A large excess leads to di-bromination. |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Aprotic solvents that are good for this type of reaction. |
| Temperature | 0 °C to Room Temperature | Low temperature at the start of the reaction helps control the initial exotherm and improves selectivity. |
| Catalyst | Optional: Catalytic Acetic Acid | Can increase the reaction rate, but may also promote side reactions if not used judiciously. |
| Reaction Time | 1-4 hours (monitor by TLC) | Reaction time will vary based on temperature and substrate reactivity. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-Fluoro-4-hydroxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., ethanol, water, hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the stirred solution of 3-Fluoro-4-hydroxybenzonitrile over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Visualization
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Scribd. (n.d.). 3 NBS - Organic Chemistry. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Sources
Technical Support Center: Improving Regioselectivity in the Bromination of Fluorophenols
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the regioselective bromination of fluorophenols. Brominated fluorophenols are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, where the precise placement of the bromine atom is paramount for biological activity and subsequent synthetic transformations.[1][2][3][4][5]
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common challenges encountered in the lab. Our goal is to move beyond simple protocols and explain the underlying principles that govern regioselectivity, empowering you to make informed decisions and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the core concepts governing the reactivity of fluorophenols in electrophilic bromination.
Question 1: How do the hydroxyl (-OH) and fluorine (-F) substituents influence where the bromine atom will add to the ring?
Answer: The final position of the incoming bromine electrophile is determined by the competing electronic effects of the hydroxyl and fluorine groups. Both are classified as ortho, para-directors, but they influence the reaction rate in opposite ways.
-
Hydroxyl (-OH) Group: This is a strongly activating group. The oxygen's lone pairs donate electron density into the aromatic ring through a powerful resonance effect (+M effect).[6][7] This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making the reaction much faster than with unsubstituted benzene.[7]
-
Fluorine (-F) Group: This is a deactivating group. Fluorine is the most electronegative element, so it withdraws electron density from the ring through a strong inductive effect (-I effect).[8] However, like the -OH group, it also has lone pairs that can be donated via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[9][10] For fluorine, the strong deactivating inductive effect generally outweighs the weaker activating resonance effect, making the ring less reactive than benzene overall.[9]
The Combined Effect: In a fluorophenol molecule, the potent activating nature of the -OH group dominates, making the ring highly susceptible to electrophilic attack. The regiochemical outcome is a nuanced interplay between the directing power of both groups and steric factors.
Caption: Directing influences of -OH and -F groups.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you might encounter during the bromination of fluorophenols.
Question 2: My reaction is producing a mixture of 2,4,6-tribromophenol instead of the desired monobrominated product. How can I prevent this over-bromination?
Answer: This is a classic issue stemming from the high reactivity of the phenol ring. The primary cause is often the choice of solvent.
Causality: Polar protic solvents, especially water ("bromine water"), dramatically accelerate the reaction and promote polysubstitution. There are two main reasons for this:
-
Phenoxide Ion Formation: In aqueous or alcoholic media, the phenol is in equilibrium with its conjugate base, the phenoxide ion.[11][12] The phenoxide ion is an exceptionally powerful activating group, making the aromatic ring extremely electron-rich and prone to multiple brominations.
-
Solvent-Assisted Bromine Polarization: Polar solvents help to polarize the Br-Br bond, creating a more potent electrophile (Br⁺) and increasing the reaction rate.[13][14]
Solutions:
-
Switch to a Non-Polar Solvent: The most effective solution is to perform the reaction in a non-polar, aprotic solvent like carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or dichloromethane (CH₂Cl₂).[13][14] These solvents do not promote the formation of the highly reactive phenoxide ion.
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) will decrease the overall reaction rate, giving you better control and minimizing the chance of over-bromination.[14]
-
Use a Stoichiometric Amount of Brominating Agent: Carefully control the stoichiometry, using only one equivalent of the brominating agent (e.g., Br₂ or NBS) relative to the fluorophenol.
| Condition | Solvent Type | Key Effect | Expected Outcome |
| High Reactivity | Polar Protic (e.g., H₂O, EtOH) | Phenoxide formation, Br₂ polarization | Polysubstitution (e.g., Tribromophenol) |
| Controlled Reactivity | Non-Polar Aprotic (e.g., CS₂, CH₂Cl₂) | Suppresses phenoxide formation | Monosubstitution favored |
Question 3: I am getting a mixture of ortho and para isomers. How can I improve the selectivity to favor the para product?
Answer: Achieving high para-selectivity is often a matter of exploiting steric hindrance. While both ortho and para positions are electronically activated, the ortho positions are adjacent to the existing substituents, making them more sterically crowded.
Causality: The transition state leading to the ortho product is often higher in energy due to steric clash between the incoming electrophile and the substituents already on the ring.[15] The para position is remote and sterically unencumbered, making it an easier target for the electrophile.[15][16]
Solutions:
-
Solvent Choice: The choice of solvent can influence the ortho:para ratio. While non-polar solvents are good for preventing polysubstitution, some studies show that certain solvents can subtly alter the product distribution.[17][18] Experimenting with different non-polar solvents is recommended.
-
Bulky Brominating Agents: While Br₂ is common, using a bulkier source of electrophilic bromine can further enhance steric hindrance at the ortho position, thus favoring para attack. Consider reagents like N-Bromosuccinimide (NBS).
-
Catalytic Methods: Certain catalytic systems are explicitly designed to promote para-selectivity. For instance, some zeolite catalysts or systems using Fe₃O₄@SiO₂/CuO nanocatalysts have been shown to give high yields of the para-brominated product.[19][20]
Question 4: My goal is the ortho-brominated fluorophenol, but it's always the minor product. Are there reliable methods to favor ortho substitution?
Answer: Forcing ortho-selectivity is challenging because it goes against the natural steric preference for the para position. However, specialized methods can achieve this by overriding steric factors with directed chemical interactions.
Causality: To favor the ortho position, the reaction must be guided by an effect that is stronger than steric repulsion. This is typically achieved through a catalyst or reagent that coordinates with the hydroxyl group, effectively holding the brominating agent in close proximity to the ortho C-H bonds.
Solutions:
-
Amine/Ammonium Salt Catalysis: Recent advances have shown that certain amine or ammonium salt catalysts can promote ortho-halogenation. The proposed mechanism involves the catalyst forming a hydrogen bond with the phenolic proton.[21] This interaction positions the associated N-halo intermediate (the active halogenating species) for a directed attack on the nearby ortho position.[21]
-
HBr Scavenging in Non-Coordinating Solvents: One study found that bromination with Br₂ in the presence of an epoxide (to scavenge the HBr byproduct) in non-hydrogen-bonding solvents can favor the kinetically controlled ortho-product.[22] The theory is that molecular bromine coordinates with the phenol to attack the ortho position, and the rapid removal of HBr prevents isomerization to the more thermodynamically stable para product.[22]
Caption: Workflow for optimizing regioselectivity.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for achieving specific regioselective outcomes. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic.
Protocol 1: General Procedure for Para-Selective Monobromination
This protocol is designed to minimize polysubstitution and favor the sterically less hindered para product.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the fluorophenol substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a dry, non-polar solvent (e.g., CH₂Cl₂ or CCl₄, approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (1.0 eq) in the same non-polar solvent.
-
Slow Addition: Add the bromine solution dropwise to the stirred fluorophenol solution over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired para-bromofluorophenol.
Protocol 2: Monobromination using N-Bromosuccinimide (NBS)
NBS is a solid, easier-to-handle source of electrophilic bromine that can provide good selectivity.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the fluorophenol substrate (1.0 eq) and N-Bromosuccinimide (1.05 eq).
-
Solvent Addition: Add a suitable solvent such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂).
-
Reaction: Stir the mixture at room temperature. The reaction may be gently heated if necessary, but start at room temperature to maintain control.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter off the succinimide byproduct. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
-
Khan Academy. (n.d.). Bromination of Phenols [Video]. Khan Academy. Retrieved from [Link]
-
Jitin Nair. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 25). How does the solvent determine whether mono- or tribromination of phenol occurs? Retrieved from [Link]
-
Cativiela, V., Lopez, L., & Pesce, G. (1975). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1191-1194. Retrieved from [Link]
-
Hosseini-Sarvari, M., & Tavakolian, M. (2022). Introduction of efficient catalytic system for the regioselective aerobic bromination of aromatic compounds. Synthetic Communications, 52(21), 2891-2903. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from [Link]
-
Nishina, Y., & Takami, K. (2012). Bromination of aromatic compounds using an Fe2O3/zeolite catalyst. Green Chemistry, 14(10), 2754-2758. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]
-
Filo. (2026, January 31). Why is para-bromophenol the major product and ortho-bromophenol the minor product in the bromination of phenol? Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Kinetics of Bromination of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of regioselective halogenation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
-
Quora. (2020, January 4). Why is para bromophenol more stable than ortho bromophenol? Retrieved from [Link]
-
Organic Letters. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1975). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept. Retrieved from [Link]
-
Chemical Science. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
YouTube. (2020, June 20). Regioselectivity of Radical Halogenation. Retrieved from [Link]
-
Reddit. (2025, June 21). why is free radical bromination regioselective? Retrieved from [Link]
-
YouTube. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023, April 24). Regioselectivity of radical bromination. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. guidechem.com [guidechem.com]
- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Why is para-bromophenol the major product and ortho-bromophenol the minor.. [askfilo.com]
- 16. quora.com [quora.com]
- 17. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. scribd.com [scribd.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. scientificupdate.com [scientificupdate.com]
- 22. The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Optimization of mobile phase for HPLC separation of benzonitrile isomers
Status: Operational Ticket ID: T-BZ-ISO-OPTIM Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Advanced Chromatography Support Center. This guide addresses the separation of positional isomers of substituted benzonitriles (e.g., tolunitriles, aminobenzonitriles, phthalonitriles).
Critical Scientific Note: Pure benzonitrile (
Module 1: Critical Troubleshooting Guides
Issue 1: "My ortho, meta, and para isomers are co-eluting on a C18 column."
Diagnosis:
Standard C18 columns rely primarily on hydrophobic subtraction.[1] Positional isomers often possess nearly identical hydrophobicity, making C18 insufficient for resolution.[1] You are likely suffering from a lack of shape selectivity and
Solution A: The "Methanol Effect" (Solvent Selectivity)
-
The Fix: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .
-
The Mechanism: Acetonitrile contains a triple bond (
) with its own -electrons.[2] These compete with the analyte's aromatic ring for interaction sites on the stationary phase, effectively "masking" the subtle electronic differences between isomers. Methanol is protic and lacks -electrons, allowing the distinct -clouds of your isomers to interact more freely with the stationary phase [1, 2].[2] -
Expected Outcome: Change in elution order and improved resolution (
).
Solution B: Stationary Phase Switch (The "Pi-Selectivity" Approach)
-
The Fix: Replace C18 with a Phenyl-Hexyl or Biphenyl column.
-
The Mechanism: These phases possess aromatic rings that engage in
stacking with the benzonitrile ring. The ortho isomer, being more sterically hindered (crowded), will interact differently with the planar phenyl phase compared to the flatter para isomer. This "shape recognition" creates separation where hydrophobicity fails [3, 4].
Issue 2: "The peaks for aminobenzonitriles are tailing severely."
Diagnosis:
Aminobenzonitriles contain a basic amine group (
The Fix: Implement pH Control.
-
Protocol: Use a buffered mobile phase at pH 2.5 - 3.0 .
-
Why: At this pH, surface silanols are protonated (
) and neutral, preventing ionic interaction with the amine. -
Buffer Choice: 20 mM Ammonium Formate or 0.1% Formic Acid (for MS compatibility); Potassium Phosphate (for UV only) [5].
Module 2: Experimental Protocol (SOP)
Standard Operating Procedure: Mobile Phase Preparation
For the separation of Tolunitriles or Phthalonitriles
| Parameter | Specification | Rationale |
| Aqueous Phase (A) | 0.1% Formic Acid in HPLC-grade Water | Suppresses silanol activity; maintains pH ~2.7. |
| Organic Phase (B) | 100% Methanol (MeOH) | Maximizes |
| Column Temp | 25°C - 30°C | Lower temperatures favor |
| Flow Rate | 1.0 mL/min (Standard Bore) | Optimal Van Deemter efficiency for 5µm particles. |
Step-by-Step Workflow:
-
Premixing: Do not rely on the pump to mix 50:50 for isomer separation. Manually premix mobile phases if running isocratic to reduce baseline noise and mixing volume errors.
-
Equilibration: Flush the column with 100% B for 10 minutes, then equilibrate at initial conditions for 20 column volumes. Phenyl phases often require longer equilibration than C18 to stabilize the surface wetting.
-
Injection: Dissolve samples in the initial mobile phase. Dissolving in 100% ACN while the mobile phase is MeOH-based can cause "solvent shock" and peak distortion.
Module 3: Logic & Visualization
Decision Tree: Method Development for Benzonitrile Isomers
Use this logic flow to determine the optimal conditions for your specific sample.
Caption: Systematic workflow for optimizing benzonitrile isomer separation. Note the critical pivot points at pH control and solvent selection (ACN vs. MeOH) prior to changing column chemistry.
Module 4: FAQ (Field-Proven)
Q: Why does my baseline drift when using Methanol at 210 nm? A: Methanol has a higher UV cutoff (~205 nm) than Acetonitrile (~190 nm). If you are detecting benzonitriles at low UV (210 nm), the absorbance of the methanol itself changes during a gradient, causing drift.
-
Fix: Use a "Reference Wavelength" (e.g., 360 nm) if your detector supports it, or switch to isocratic elution to flatten the baseline.
Q: Can I use THF (Tetrahydrofuran)? A: THF is a strong solvent that can provide unique selectivity for isomers, but it is unstable (forms peroxides) and incompatible with PEEK tubing in some systems.
-
Recommendation: Try a Methanol/ACN blend (e.g., 50:50 B) first. This often combines the sharp peaks of ACN with the selectivity of MeOH.
Q: My retention times are fluctuating. Why?
A: Benzonitriles are sensitive to temperature when separated on Phenyl phases because the
-
Fix: Ensure your column compartment is thermostatted. A fluctuation of ±1°C can shift retention times enough to ruin the resolution of closely eluting isomers.
References
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Tolunitrile Separation). Retrieved from [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
Sources
Technical Support Center: Selective Synthesis of Bromo-Benzonitriles
Current Status: Online Agent: Senior Application Scientist Ticket ID: BROM-CN-OPT-001 Subject: Minimizing Over-Bromination & Optimizing Selectivity
Executive Summary: The Reactivity Dichotomy
Welcome to the technical support center. You are likely here because your HPLC trace shows a mixture of starting material, product, and the dreaded di-bromo impurity.
To solve this, we must first categorize your substrate. The nitrile group (
-
Deactivated Systems (e.g., Benzonitrile
3-Bromobenzonitrile): The ring is electron-poor. The challenge is low reactivity. Over-bromination only occurs when forcing conditions (high heat/excess reagent) are applied to drive conversion. -
Activated Systems (e.g., Aminobenzonitriles, Alkoxybenzonitriles): The ring contains an electron-donating group (EDG). The challenge is hyper-reactivity. The EDG activates the ring so strongly that the deactivating effect of the first bromine atom is insufficient to stop the second attack, leading to rapid di-bromination.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the root cause of your impurity profile.
Figure 1: Decision matrix for selecting the correct bromination strategy based on substrate electronics.
Critical Troubleshooting (FAQs)
Q1: I am brominating 4-aminobenzonitrile, but I keep getting the 3,5-dibromo species. How do I stop at mono-substitution?
Diagnosis: This is a classic "Activated System" failure. The amino group activates the ortho positions (relative to itself) so strongly that the reaction is diffusion-controlled rather than chemically controlled.
The Fix:
-
Switch Reagent: Move from elemental Bromine (
) to N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . These release electrophilic bromine slowly. -
The "Slurry" Technique: Do not dissolve the NBS completely. Add it as a solid or slurry portion-wise. This keeps the concentration of active brominating species low (Le Chatelier’s principle).
-
Temperature Control: Run the reaction at -10°C to 0°C .
-
Stoichiometry: Use 0.95 equivalents of NBS. It is better to have 5% unreacted starting material (easy to separate via polarity difference) than 5% dibromo impurity (often co-elutes with product).
Q2: I am trying to brominate benzonitrile to make 3-bromobenzonitrile, but NBS in DMF gives no reaction.
Diagnosis: "Deactivated System" failure. Benzonitrile is electron-deficient. NBS in neutral organic solvents (DMF, MeCN) is not electrophilic enough to overcome the activation energy barrier.
The Fix:
You must activate the NBS to generate a "superelectrophile" (protonated NBS or
-
Protocol: Use NBS in concentrated Sulfuric Acid (
) or TFA. -
Mechanism: The strong acid protonates the NBS carbonyl, weakening the N-Br bond and generating a highly reactive bromonium species capable of attacking the deactivated ring.
Q3: My product contains 10% dibromo-impurity that I cannot separate by column chromatography. Is the batch ruined?
Diagnosis: Over-bromination is often irreversible, but you can chemically "repair" the mixture using a Reductive Debromination strategy.
The "Pro-Tip" Recovery:
-
Reagent: Diethyl phosphite (
) + Diisopropylethylamine (DIPEA). -
Method: Treat the crude mixture with 0.5 eq of diethyl phosphite and base in DMF.
-
Logic: Poly-halogenated species are kinetically more susceptible to reduction than mono-halogenated ones. This method selectively "shaves off" the second bromine atom, converting the impurity back into the desired product or starting material [1].
Optimized Protocols
Protocol A: Controlled Bromination of Activated Benzonitriles
Target: Mono-bromination of amino- or alkoxy-benzonitriles.
Reagents:
-
Substrate (1.0 eq)
-
NBS (0.95 eq) — Recrystallize from water if old/yellow.
-
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration).
Step-by-Step:
-
Dissolve substrate in MeCN at 0°C .
-
Add NBS in 4 portions over 1 hour. Do not dump it all in at once.
-
Self-Validating Step: Check TLC/HPLC 15 minutes after the 3rd portion (0.75 eq total). If conversion is >90%, STOP . Do not add the final portion.
-
Quench with saturated aqueous Sodium Thiosulfate (
). -
Why this works: MeCN complexes with
, moderating its reactivity and improving regioselectivity compared to non-polar solvents.
Protocol B: Acid-Mediated Bromination of Deactivated Benzonitriles
Target: Synthesis of 3-bromobenzonitrile from benzonitrile.
Reagents:
-
Benzonitrile (1.0 eq)
-
NBS (1.1 eq)[1]
-
Solvent: Conc.
(5 volumes).
Step-by-Step:
-
Cool concentrated
to 0°C . -
Add Benzonitrile slowly (exothermic).
-
Add NBS portion-wise over 30 minutes.
-
Warm to 60°C and stir for 2 hours.
-
Critical Safety: Pour the reaction mixture onto crushed ice slowly to quench. The product will precipitate as a solid.
-
Why this works: This method avoids the use of liquid Bromine (
) and Iron catalysts ( ), which are messy and difficult to control stoichiometrically [2].
Reagent Selection Guide
| Reagent | Reactivity | Atom Economy | Selectivity Profile | Best Use Case |
| High | Low (50%) | Poor (Prone to di-bromo) | Large scale, simple substrates where distillation is easy. | |
| NBS / MeCN | Moderate | Low (45%) | High (Controlled release) | Activated benzonitriles (amino/methoxy). |
| DBDMH | Moderate | High (55%) | High (Buffer effect) | Green chemistry; can replace NBS if solubility is an issue [3]. |
| NBS / | Very High | Low | High (Meta-selective) | Deactivated benzonitriles (nitro/cyano). |
Mechanism of Selectivity (Visualized)
The following diagram illustrates why NBS in polar solvents prevents the "runaway" reaction seen with elemental bromine.
Figure 2: The solvent-complexation mechanism that mitigates high local concentrations of active bromine.
References
-
Studley, J. (2022). Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Link
-
Rajesh, K., et al. (2007).[2] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Link
-
Manac Inc. (2022). DBDMH Bromination Reactions: Advantages over NBS. Chemia Discussion Series. Link
Sources
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Coupling
Status: Operational Agent: Senior Application Scientist Ticket ID: PD-CC-FAIL-001 Subject: Diagnostic and remediation protocols for stalled catalytic cycles (Low Conversion).
Diagnostic Triage: The Logic of Failure
Low conversion (starting material remains unconsumed) is distinct from low yield (starting material consumed, wrong product formed). In Pd-catalysis, low conversion almost always indicates that the catalytic cycle has either failed to initiate or terminated prematurely (catalyst death).
Use the following logic flow to diagnose the root cause before altering your reaction conditions.
Figure 1: Diagnostic logic tree for isolating the mechanism of catalytic failure.
Module 1: Catalyst Integrity & Lifetime
If your reaction stalls at 20-50% conversion, the catalyst is likely "dying" faster than the turnover frequency (TOF).
FAQ: Why does my reaction turn black?
Answer: The formation of "Palladium Black" indicates the aggregation of monomeric Pd(0) species into catalytically inactive bulk metal.[1] This is a thermodynamic sink that occurs when the rate of oxidative addition is slower than the rate of catalyst decomposition.
The Fix:
-
Ligand Load: Increase the Ligand:Metal ratio (e.g., from 1:1 to 2:1 or 4:1). Excess ligand shifts the equilibrium toward the active monomeric species
. -
Ligand Choice: Switch to bulky, electron-rich phosphines (e.g.,
, XPhos) or NHC ligands, which bind more tightly to Pd(0) and prevent aggregation [1].
Protocol: The "Spike" Test (Distinguishing Death vs. Inhibition)
Use this to determine if the catalyst is dead or if the reaction environment is toxic.
-
Run the reaction until conversion stalls (e.g., 40%).
-
Take an aliquot for GC/LC analysis (Time
). -
Action: Add a fresh portion of catalyst (1-2 mol%) and ligand.
-
Stir for 1 hour.
-
Take a second aliquot (Time
).
| Observation | Diagnosis | Remediation |
| Conversion Increases | Catalyst Death: The original catalyst decomposed over time. | Improve exclusion of |
| No Change | Product Inhibition / Poisoning: The reaction mixture contains something that kills Pd instantly. | Check reagents for impurities (S, N, halides); Check if product coordinates to Pd. |
Advanced Diagnostic: The Mercury Drop Test
Warning: This test is nuanced.[2] While traditional, recent studies suggest it can yield false positives with certain Pd-NHC or palladacycle complexes [2].
Purpose: To distinguish between homogeneous catalysis (molecular Pd) and heterogeneous catalysis (Pd nanoparticles). Method: Add a drop of elemental Hg(0) to the reaction. Hg(0) forms an amalgam with Pd nanoparticles, poisoning them.
-
Reaction Stops: Suggests heterogeneous mechanism (nanoparticles were the active species).
-
Reaction Continues: Suggests homogeneous mechanism.
Module 2: Substrate-Specific Troubleshooting
Scenario A: Suzuki-Miyaura Coupling (Boronic Acid Issues)
Symptom: Low conversion of aryl halide; Boronic acid is consumed; Formation of de-borylated arene (
Root Cause: Protodeboronation .[3][4] This is the hydrolysis of the C-B bond, accelerated by high pH and high temperature, particularly in heteroaryl boronic acids (e.g., 2-pyridineboronic acid) [3].
Corrective Actions:
-
Switch Reagents: Replace Boronic Acids with MIDA Boronates or Pinacol Esters (BPin) . These slow down the release of the active boronate species, matching the rate of transmetallation.
-
Base Engineering: Switch from aqueous
to anhydrous bases like or in dry solvents. -
The "Slow Addition" Protocol: Add the boronic acid via syringe pump over 2 hours to keep its instantaneous concentration low, favoring cross-coupling over decomposition.
Scenario B: Buchwald-Hartwig Amination
Symptom: No conversion; Aryl halide remains; Amine remains.
Root Cause: Amine Binding (Poisoning). Primary aliphatic amines can bind too strongly to Pd, saturating the coordination sphere and preventing oxidative addition.
Corrective Actions:
-
The "Pd(II) Precatalyst" Strategy: Do not use
. Use precatalysts like BrettPhos Pd G4 or RuPhos Pd G4 . These generate the active species immediately upon heating, bypassing the induction period where amines can interfere [4]. -
Base Selection: Strong bases (NaOtBu) can sometimes cause functional group incompatibility. Switch to weak bases (
, ) if using sensitive substrates, but ensure the solvent (e.g., t-Amyl alcohol) allows for solubility.
Module 3: Environmental Factors (Oxygen & Solvents)
The "Invisible" Killer: Oxygen
Even "trace" oxygen oxidizes phosphine ligands to phosphine oxides (
Visual Cue: Triphenylphosphine is white. Triphenylphosphine oxide is also white. You cannot see this failure.
Validation: Run a
-
Signal at -5 ppm (approx): Active
. -
Signal at +25 ppm (approx): Inactive
.
Degassing Protocol (The Freeze-Pump-Thaw is Gold Standard):
-
Freeze solvent in liquid
. -
Apply high vacuum (10-15 min).
-
Thaw in warm water (under static vacuum).
-
Repeat 3 times.
-
Backfill with Argon. Sparging with a needle for 10 mins is often insufficient for sensitive high-performance ligands.
Mechanistic Visualization: The Cycle of Failure
Understanding where the cycle breaks is key to selecting the right ligand.
Figure 2: The Palladium Catalytic Cycle showing critical failure points. OA = Oxidative Addition (requires electron-rich metal); RE = Reductive Elimination (requires steric bulk).
Reference Data: Ligand Selection Matrix
If your reaction is stalling, your ligand might be electronically or sterically mismatched to the step that is rate-limiting.
| Rate-Limiting Step | Typical Substrate Profile | Recommended Ligand Class | Specific Examples |
| Oxidative Addition | Aryl Chlorides, Electron-rich Aryl Halides | Electron-Rich / Alkyl Phosphines | |
| Transmetallation | Sterically hindered Boronic Acids | Small Cone Angle / Open Coordination | |
| Reductive Elimination | Ortho-substituted biaryls, Bulky amines | Bulky / Large Cone Angle | XPhos, RuPhos, BrettPhos |
References
-
Mechanisms of Catalyst Deactivation
-
Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Homogeneous and Heterogeneous Catalysis in Polymer-Supported Cross-Coupling." Journal of the American Chemical Society.[5]
-
-
The Mercury Drop Test & Limitations
- Ananikov, V. P., et al. (2019).
-
Protodeboronation in Suzuki Coupling
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society.[5]
-
-
Precatalyst Activation
- Bruno, N. C., et al. (2013).
Sources
Validation & Comparative
A Comparative Analysis of Benzonitrile Derivatives' Anticancer Activity: A Guide for Drug Development Professionals
The benzonitrile scaffold, a benzene ring substituted with a cyano group, represents a privileged pharmacophore in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted anticancer therapeutics. This guide provides a comparative analysis of the anticancer activity of prominent benzonitrile derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to guide future discovery efforts.
The Strategic Role of the Nitrile Group in Anticancer Drug Design
The nitrile (-C≡N) group is more than a simple substituent; it is a key functional group that imparts specific and advantageous properties to a drug candidate. Its strong electron-withdrawing nature, linearity, and ability to act as a hydrogen bond acceptor are critical for molecular recognition at the target's active site. For instance, in many kinase inhibitors, the nitrile group forms crucial hydrogen bonds with the hinge region of the kinase, a structural motif essential for potent and selective inhibition.[1][2] Furthermore, its metabolic stability and contribution to favorable pharmacokinetic profiles make it an attractive feature in drug design.
Key Mechanisms of Action of Benzonitrile-Based Anticancer Agents
Benzonitrile derivatives exert their anticancer effects through diverse mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis. Two of the most well-documented mechanisms are the inhibition of protein kinases and the disruption of microtubule dynamics.
Kinase Inhibition: Targeting Aberrant Signaling
Cancer is often driven by dysregulated signaling pathways controlled by protein kinases. Benzonitrile-containing molecules have been successfully developed as potent inhibitors of several oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[3][4]
Case Study: EGFR Inhibitors
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its overexpression is implicated in numerous cancers.[4][5] Benzonitrile derivatives, such as those with a quinazoline or benzofuran scaffold, have shown significant EGFR tyrosine kinase (TK) inhibitory activity.[2][4] The nitrile group often plays a pivotal role in binding to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling and inhibiting tumor growth.[4]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of benzonitrile derivatives.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport.[6] Several benzonitrile derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8] These agents typically bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[8][10]
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of novel compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.
The following table summarizes the reported IC50 values for representative benzonitrile derivatives with different mechanisms of action against various cancer cell lines. This comparative data highlights the diverse potency and selectivity profiles achievable with the benzonitrile scaffold.
| Derivative Class | Example Compound | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| Kinase Inhibitor | Benzofuran-nicotinonitrile Hybrid | EGFR Kinase Inhibitor | MCF-7 (Breast) | Not specified, but potent | [4] |
| Kinase Inhibitor | 2-Phenylacrylonitrile derivative | Kinase Inhibitor | HCT116 (Colon) | 0.0059 | [3] |
| Kinase Inhibitor | Indole-Acrylonitrile derivative | Kinase Inhibitor | NCI-60 Panel (Mean) | 0.38 | [3] |
| Tubulin Inhibitor | Amino-Benzosuberene Analogue | Tubulin Polymerization Inhibitor | SK-OV-3 (Ovarian) | 0.000033 | [7] |
| Tubulin Inhibitor | Benzothiazepine Derivative (D8) | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 1.47 | [11] |
| Tubulin Inhibitor | Benzothiazepine Derivative (D8) | Tubulin Polymerization Inhibitor | HeLa (Cervical) | 1.48 | [11] |
| Other | 2-(5-Imino-5H-isoquinolones...)benzonitrile (DIQ3) | Not fully elucidated | HCT116 (Colon) | <4 | [12] |
Disclaimer: This table is a curated selection for illustrative purposes. IC50 values can vary based on experimental conditions.
Experimental Protocols for Anticancer Activity Evaluation
The reliable assessment of a compound's anticancer potential hinges on robust and well-validated experimental protocols. Here, we detail the methodologies for three fundamental assays: the MTT assay for cytotoxicity, cell cycle analysis, and the Annexin V/PI assay for apoptosis.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[14]
Step-by-Step Protocol:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[16] Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the benzonitrile derivatives in the appropriate cell culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known anticancer drug).[16] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing for the formation of formazan crystals.[16][17]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Gently agitate the plate on a shaker for about 10-15 minutes to ensure complete dissolution.[13][16] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: General workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
Principle: Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs, particularly tubulin inhibitors, induce cell cycle arrest at a specific phase.[8] This is typically analyzed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide (PI) and quantifying the DNA content per cell using a flow cytometer.[18]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the benzonitrile derivatives at concentrations around their IC50 values for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[19]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18][19] Fix the cells overnight at 4°C or for at least 30 minutes.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[18] Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]
-
Flow Cytometry: Incubate the cells in the dark for 20-30 minutes at room temperature.[20] Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: The resulting data is displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. The G0/G1 peak has 2n DNA content, the G2/M peak has 4n DNA content, and the S phase is the region between these two peaks. Specialized software is used to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase would be indicative of a tubulin polymerization inhibitor.
Apoptosis Detection by Annexin V/PI Staining
Principle: Apoptosis is a key mechanism of action for many anticancer drugs. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[21][22] By using both stains, one can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[20][23]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the benzonitrile derivatives as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them once with cold PBS.[20]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[22]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]
-
Data Interpretation: The flow cytometer will generate a dot plot with four quadrants representing the different cell populations as described in the principle section. An increase in the Annexin V+ populations indicates the induction of apoptosis by the test compound.
Conclusion and Future Directions
The benzonitrile scaffold is a remarkably versatile and effective platform for the development of novel anticancer agents. Its derivatives have demonstrated potent activity through various mechanisms, including the inhibition of key oncogenic kinases and the disruption of microtubule dynamics. The comparative analysis of their in vitro activities reveals a broad spectrum of potencies, underscoring the importance of structure-activity relationship studies in optimizing these molecules for therapeutic use.
The experimental protocols detailed in this guide provide a foundational framework for the in vitro evaluation of novel benzonitrile derivatives. By employing these standardized assays, researchers can reliably assess cytotoxicity, elucidate mechanisms of action, and generate the robust data necessary to advance promising candidates through the drug discovery pipeline. Future research should continue to explore novel substitution patterns on the benzonitrile ring and the hybridization of this scaffold with other pharmacophores to discover next-generation anticancer drugs with enhanced potency, selectivity, and improved safety profiles.
References
-
Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature Portfolio. Retrieved from [Link]
- Current Protocols. (2018). Assaying cell cycle status using flow cytometry. Wiley Online Library.
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Scientific Reports. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Nature. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Bio-protocol. (2022). Cell cycle analysis by flow cytometry. Retrieved from [Link]
- Google Patents. (n.d.). WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors.
-
Molecules. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Design for developing new EGFR inhibitors. Retrieved from [Link]
-
Molecules. (2019). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. NIH. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2011). An Amino-Benzosuberene Analogue that Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. NIH. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Retrieved from [Link]
-
Expert Opinion on Therapeutic Patents. (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed. Retrieved from [Link]
-
Journal of Cancer. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH. Retrieved from [Link]
-
Bioorganic Chemistry. (2021). A novel series of benzothiazepine derivatives as tubulin polymerization inhibitors with anti-tumor potency. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of the experimental compounds towards the tested cell lines. Retrieved from [Link]
-
BioWorld. (2025). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. Retrieved from [Link]
-
Molecules. (2022). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. NIH. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. NIH. Retrieved from [Link]
-
Molecules. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... Retrieved from [Link]
- World Journal of Pharmaceutical Research. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
-
Turkish Journal of Chemistry. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of selected EGFR inhibitors. All compounds are.... Retrieved from [Link]
- ResearchGate. (n.d.). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones.
- Google Patents. (n.d.). SG2014015234A - Benzonitrile derivatives as kinase inhibitors.
-
International Journal of Molecular Sciences. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
-
International Journal of Molecular Sciences. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. Retrieved from [Link]
-
Journal of Experimental and Clinical Medicine. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]
Sources
- 1. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel series of benzothiazepine derivatives as tubulin polymerization inhibitors with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. atcc.org [atcc.org]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. assaygenie.com [assaygenie.com]
- 20. rndsystems.com [rndsystems.com]
- 21. biologi.ub.ac.id [biologi.ub.ac.id]
- 22. bosterbio.com [bosterbio.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to QSAR Studies of Substituted Benzonitrile Kinase Inhibitors
Introduction: The Confluence of a Privileged Scaffold and Predictive Science
In the landscape of modern oncology and immunology, protein kinases stand out as critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, making them one of the most important classes of therapeutic targets.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and within this vast chemical space, the benzonitrile scaffold has emerged as a "privileged" structure. Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of various kinases have made it a cornerstone in the design of potent and selective inhibitors.
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies involving substituted benzonitrile kinase inhibitors. QSAR modeling is a computational approach that builds a mathematical relationship between the chemical structure of a compound and its biological activity.[3][4] We will dissect the methodologies, compare findings across different kinase families, and provide the practical, validated protocols necessary to bridge computational prediction with experimental reality. Our focus is not merely on what has been done, but why specific computational and experimental choices are made, offering a robust framework for researchers, scientists, and drug development professionals aiming to rationally design the next generation of kinase-targeted therapeutics.
Pillar 1: A Comparative Look at QSAR Methodologies in Kinase Inhibitor Design
The fundamental premise of QSAR is that the biological activity of a molecule is a direct function of its structural and physicochemical properties.[3] The choice of QSAR methodology depends on the complexity of the dataset and the desired level of insight into the structure-activity relationship.
-
2D-QSAR: The Foundational Approach 2D-QSAR models correlate biological activity with descriptors calculated from the 2D representation of a molecule. These descriptors can include constitutional indices (e.g., molecular weight), topological indices (describing atomic connectivity), and physicochemical properties (e.g., logP). The primary advantage of 2D-QSAR is its computational speed and simplicity, making it ideal for screening large libraries. However, it fails to capture the three-dimensional nature of ligand-receptor interactions. For instance, a 2D-QSAR model for Epidermal Growth Factor Receptor (EGFR) inhibitors might use descriptors like molecular weight and polar surface area to predict activity.[5][6]
-
3D-QSAR: Embracing Spatial Complexity To gain deeper insights, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed.[4][7] These techniques require the 3D alignment of the molecules in a dataset and calculate steric and electrostatic fields around them. The resulting contour maps provide a visual guide, indicating regions where bulky or electronegative groups might enhance or diminish activity.[7][8] The critical, and often challenging, step in 3D-QSAR is achieving a reliable molecular alignment, as the quality of the model is highly dependent on it.[9]
-
The Modern Frontier: Machine Learning and AI-Driven QSAR More recently, machine learning (ML) and deep learning have been integrated into QSAR workflows.[2] These advanced algorithms can capture complex, non-linear relationships between descriptors and activity that traditional linear methods might miss. ML-integrated QSAR has shown significant promise in improving the design of selective inhibitors for challenging targets like Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[2]
The logical progression from 2D to 3D and now to ML-driven QSAR reflects the increasing need for predictive accuracy and a more nuanced understanding of molecular interactions in drug discovery.
Pillar 2: The Benzonitrile Scaffold Across Key Kinase Families
The versatility of the benzonitrile moiety is evident from its successful incorporation into inhibitors targeting diverse kinase families. The nitrile group can act as a hydrogen bond acceptor, and its substitutions can be fine-tuned to achieve desired potency and selectivity.
| Kinase Target Family | Representative Benzonitrile-Containing Inhibitors | Key QSAR Insights & Structural Requirements | References |
| Janus Kinase (JAK) | Tofacitinib, Ruxolitinib, Baricitinib | The benzonitrile group often occupies a specific pocket in the ATP-binding site. QSAR studies highlight that substitutions on the ring can modulate selectivity between JAK isoforms (JAK1, JAK2, JAK3, TYK2).[10][11] | [10][11][12][13] |
| Bruton's Tyrosine Kinase (BTK) | Acalabrutinib (contains a related cyano-acrylamide warhead) | While not always a simple benzonitrile, the cyano group is critical for covalent interaction with a cysteine residue in the active site. QSAR focuses on optimizing the scaffold for proper orientation and reactivity. | [14][15][16][17] |
| Epidermal Growth Factor Receptor (EGFR) | Neratinib, Dacomitinib | Benzonitrile derivatives often target mutated forms of EGFR. 3D-QSAR models have been crucial in designing inhibitors that can overcome resistance mutations like T790M by exploring specific pockets within the kinase domain.[6][18] | [6][18][19] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Various experimental compounds | QSAR studies on benzonitrile-based VEGFR-2 inhibitors have shown that specific substitution patterns are required to achieve potent anti-angiogenic activity.[4] | [4] |
This comparative analysis underscores that while the benzonitrile core is a superb starting point, rational drug design guided by QSAR is essential to tailor inhibitors for the unique topology of each kinase's active site.
Pillar 3: Validated Experimental & Computational Protocols
A QSAR model is only as reliable as the biological data used to build it.[20] Therefore, a robust and reproducible experimental protocol is a prerequisite for any meaningful computational study.
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay quantifies the amount of ATP consumed during the phosphorylation reaction.[21][22]
Objective: To measure the potency of substituted benzonitrile derivatives against a target kinase.
Materials:
-
Purified kinase of interest (e.g., JAK2, EGFR)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP) of high purity
-
Test compounds (benzonitrile derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[21]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[22]
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup: In each well of the assay plate, add the components in the following order:
-
Assay Buffer.
-
Test compound dilution (or DMSO for control wells).
-
Kinase enzyme.
-
Mix and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add the substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase, a critical parameter for accurate IC50 determination.[22]
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.
-
Reaction Termination & Signal Detection: Stop the reaction by adding the ATP detection reagent. This reagent simultaneously lyses the cells (if a cell-based assay) and contains luciferase and luciferin to generate a light signal from the remaining ATP.
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data Analysis: The amount of luminescence is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Computational Protocol: A General QSAR Modeling Workflow
This workflow outlines the essential steps for constructing and validating a predictive QSAR model.[20][23][24]
Objective: To develop a statistically robust model that predicts the kinase inhibitory activity (e.g., pIC50) of benzonitrile derivatives based on their molecular structure.
Step-by-Step Methodology:
-
Data Curation:
-
Assemble a dataset of substituted benzonitrile compounds with their corresponding experimentally determined biological activities (IC50 values) against a single kinase target.[24]
-
Ensure data consistency (e.g., all from the same assay type). Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)).
-
-
Molecular Structure Preparation & Descriptor Calculation:
-
Draw the 2D structures of all compounds and convert them to 3D structures.
-
Perform energy minimization on the 3D structures.
-
Calculate molecular descriptors. For 2D-QSAR, this includes topological, constitutional, and electronic descriptors. For 3D-QSAR, this involves aligning the molecules and calculating steric and electrostatic fields (e.g., CoMFA).[4][7]
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically ~70-80%) and a test set (~20-30%).[24] The training set is used to build the model, while the test set is used for external validation to assess its predictive power on unseen data.
-
-
Model Generation:
-
Using the training set, apply a statistical method to correlate the descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest.[24]
-
-
Model Validation (Critical Step):
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters include the cross-validated correlation coefficient (q²).[7]
-
External Validation: Use the generated model to predict the pIC50 values for the compounds in the test set. The predictive ability is judged by the predictive correlation coefficient (r²_pred). A high r²_pred value (e.g., > 0.6) indicates a model with good predictive power.[7]
-
Applicability Domain Definition: Define the chemical space in which the model's predictions are reliable. This prevents extrapolation to molecules that are too different from the training set.[20][25]
-
Visualizing the Science: Pathways and Workflows
A visual representation can clarify complex biological and computational processes. The following diagrams were generated using Graphviz to illustrate key concepts discussed in this guide.
Caption: A generic receptor tyrosine kinase signaling cascade and the mechanism of ATP-competitive inhibition.
Caption: A step-by-step workflow for developing and validating a robust QSAR model.[20][23]
Caption: A conceptual diagram illustrating how substitutions on the benzonitrile ring can modulate kinase inhibitory activity. (Note: This is a generalized representation; specific SAR varies by kinase target. The image in the diagram is a placeholder for a chemical structure representation of a substituted benzonitrile.)
Conclusion
The synergy between computational modeling and experimental validation is paramount in modern drug discovery. QSAR studies of substituted benzonitrile kinase inhibitors exemplify this principle perfectly. By leveraging predictive models, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources.[24] This guide has provided a comparative framework of QSAR methodologies, highlighted the scaffold's application across key kinase targets, and detailed the self-validating protocols that underpin this research. As our understanding of the kinome deepens and our computational tools become more sophisticated, the rational, QSAR-guided design of inhibitors based on privileged scaffolds like benzonitrile will continue to be a driving force in the development of targeted therapies.
References
-
Tropsha, A. (2010). Predictive QSAR modeling workflow, model applicability domains, and virtual screening. Pharmacological Reviews, 2(1), 4. Available at: [Link]
-
ProtoQSAR. (n.d.). QSAR models. Available at: [Link]
-
Selvaraj, D., et al. (2024). An automated framework for QSAR model building. ResearchGate. Available at: [Link]
-
Golbraikh, A., & Tropsha, A. (2002). Predictive QSAR Modeling Workflow, Model Applicability Domains, and Virtual Screening. Journal of Molecular Graphics and Modelling, 20(4), 269-276. Available at: [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]
-
Mora, J. R., et al. (2023). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. Molecules, 28(13), 5179. Available at: [Link]
-
Shapiro, A. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 91-104. Available at: [Link]
-
Kumar, D., et al. (2014). In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor. Bioinformation, 10(10), 622-627. Available at: [Link]
-
Chen, Y., et al. (2017). 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2017). 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. Computational and Mathematical Methods in Medicine, 2017, 4835793. Available at: [Link]
-
Al-Sha'er, M. A., et al. (2024). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Journal of Translational Medicine, 22(1), 169. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Khan, I., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Future Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]
-
Hassan, M., & El-Badry, O. (2022). 2D- and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. Journal of the Iranian Chemical Society, 19, 2829-2843. Available at: [Link]
-
RxList. (2025). How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names. Available at: [Link]
-
Burger, J. A. (2024). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, 23(1), 35-46. Available at: [Link]
-
Drugs.com. (2023). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Available at: [Link]
-
Akinleye, A., et al. (2013). Bruton's Tyrosine Kinase (BTK) Inhibitors in Clinical Trials. Journal of Hematology & Oncology, 6, 59. Available at: [Link]
-
Estupinan, D., et al. (2023). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Current Oncology, 30(11), 9600-9620. Available at: [Link]
-
Al-Rashida, M., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(16), 5035. Available at: [Link]
-
Al-Suhaimi, K. M., et al. (2020). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistryOpen, 9(5), 589-598. Available at: [Link]
-
Kumar, A., et al. (2015). Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors from the natural origin: a recent perspective. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 988-1011. Available at: [Link]
-
Kim, M. H., et al. (2004). The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(6), 1545-1548. Available at: [Link]
-
Khan, M. S., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Journal of Pharmaceutical Research International, 36(6), 46-59. Available at: [Link]
-
Javed, T., et al. (2024). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 14(1), 1-16. Available at: [Link]
-
DermNet. (n.d.). Janus kinase inhibitors. Available at: [Link]
-
Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available at: [Link]
-
Musiol, R., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5258. Available at: [Link]
-
Drugs.com. (2025). What are JAK inhibitors and how do they work? Available at: [Link]
-
Ghasemi, J. B., & Darvishi, M. (2012). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. DARU Journal of Pharmaceutical Sciences, 20(1), 79. Available at: [Link]
-
Chen, Y. P. P., & Wang, Y. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current Organic Synthesis, 15(7), 921-937. Available at: [Link]
-
Leroy, E., & Constantinescu, S. N. (2017). Rethinking JAK2 inhibition: Towards novel strategies of more specific and versatile Janus kinase inhibition. ResearchGate. Available at: [Link]
-
El-Damasy, D. A., et al. (2017). A review on macrocyclic kinase inhibitors in clinical trials. International Journal of Pharmaceutical Chemistry and Analysis, 4(2), 24-34. Available at: [Link]
-
Hassan, M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849. Available at: [Link]
-
Patel, H., et al. (2011). 3D-QSAR and molecular docking studies on substituted isothiazole analogs as inhibitors against MEK-1 kinase. Chemical Biology & Drug Design, 78(5), 829-841. Available at: [Link]
-
Wu, J. Y., & Shih, J. Y. (2018). Epidermal growth factor receptor tyrosine kinase inhibitors for non-small cell lung cancer. Expert Review of Anticancer Therapy, 18(1), 31-45. Available at: [Link]
-
Sharma, P., et al. (2023). Field-based 3D-QSAR for tyrosine protein kinase JAK-2 inhibitors. Journal of Biomolecular Structure & Dynamics, 41(14), 6752-6765. Available at: [Link]
-
Al-Salama, Z. T. (2024). Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects. Cancers, 16(18), 3290. Available at: [Link]
-
Al-Obaidi, Z., et al. (2023). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education, 23(1), 22-26. Available at: [Link]
-
Kumar, A., et al. (2020). Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. Journal of Applied Pharmaceutical Science, 10(3), 1-12. Available at: [Link]
Sources
- 1. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3D-QSAR and molecular docking studies on substituted isothiazole analogs as inhibitors against MEK-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names [rxlist.com]
- 15. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Predictive QSAR modeling workflow, model applicability domains, and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. neovarsity.org [neovarsity.org]
- 25. benthamscience.com [benthamscience.com]
Structure-Activity Relationship of Halogenated Benzonitriles: A Comparative Guide
Executive Summary & Strategic Rationale
Halogenated benzonitriles occupy a unique chemical space where the nitrile group (
We compare two primary application classes:
-
Photosystem II (PSII) Inhibitors: Where the nitrile acidifies a phenolic core (e.g., Bromoxynil).
-
Cysteine Protease Inhibitors: Where the nitrile acts as an electrophilic trap (e.g., Cathepsin K/S inhibitors).
Fundamental SAR Principles: The Halogen Effect
The "Halogen Effect" on the benzonitrile scaffold is not merely about increasing lipophilicity.[1] It is a precise tool for tuning the reactivity of the nitrile carbon and the acidity of adjacent protons.
The Triad of Halogen Modulation
| Parameter | Fluorine ( | Chlorine ( | Bromine ( | Iodine ( | Impact on Benzonitrile |
| Electronic ( | 0.06 | 0.23 | 0.23 | 0.18 | Modulates electrophilicity of |
| Steric ( | 1.47 Å | 1.75 Å | 1.85 Å | 1.98 Å | Determines active site fit and exclusion. |
| Lipophilicity ( | 0.14 | 0.71 | 0.86 | 1.12 | Drives membrane permeability and hydrophobic collapse. |
| Negligible | Weak | Moderate | Strong | Ability to form directed halogen bonds with backbone carbonyls. |
Diagram 1: The SAR Logic Flow
This diagram illustrates how halogen selection dictates the physicochemical pathway to potency.
Caption: Interplay of halogen properties on the functional output of benzonitrile derivatives.
Case Study A: Agrochemicals (Photosystem II Inhibitors)
In this class, the nitrile group is an auxiliary electron-withdrawing group (EWG) that acidifies a para-hydroxyl group. The active agents are 3,5-dihalo-4-hydroxybenzonitriles .[2]
Comparative Analysis: Bromoxynil vs. Ioxynil
The primary mechanism is the displacement of plastoquinone (
| Feature | Bromoxynil (Br-analogue) | Ioxynil (I-analogue) | Mechanistic Insight |
| Substituents | 3,5-Dibromo | 3,5-Diiodo | Iodine is larger and more polarizable. |
| ~3.9 | ~3.8 | Both are highly acidic due to | |
| Binding Site | D1 Protein ( | D1 Protein ( | Interactions with His-215 and Ser-264 .[3] |
| Binding Affinity | High | Very High | Iodine forms stronger hydrophobic contacts and potentially stronger halogen bonds with the binding pocket residues. |
| Primary Use | Broadleaf weeds | Difficult broadleafs | Ioxynil often exhibits higher potency due to the "Heavy Atom Effect" enhancing binding stability. |
Experimental Protocol: Chlorophyll a Fluorescence Assay (Hill Reaction)
Standard validation protocol for PSII inhibition.
Objective: Quantify the
-
Thylakoid Isolation:
-
Homogenize spinach leaves in ice-cold lysis buffer (330 mM sorbitol, 50 mM HEPES pH 7.6, 5 mM
). -
Filter through Miracloth and centrifuge (3000 x g, 5 min). Resuspend pellet in assay buffer.
-
-
Sample Preparation:
-
Dilute thylakoids to
. -
Add artificial electron acceptor: DCPIP (2,6-dichlorophenolindophenol) at
.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of Bromoxynil/Ioxynil in DMSO.
-
Incubate with thylakoids for 5 minutes in the dark.
-
-
Measurement (The Hill Reaction):
-
Illuminate samples with saturating red light (
). -
Measure the photoreduction of DCPIP spectrophotometrically at 600 nm (DCPIP decolorizes upon reduction).
-
Control: DMSO only (100% activity).
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration]. Fit to the Hill equation to derive
.
-
Case Study B: Medicinal Chemistry (Cysteine Protease Inhibitors)
Here, the benzonitrile is the electrophilic warhead . It reacts with the catalytic cysteine thiolate in the enzyme active site (e.g., Cathepsin K, S, L) to form a reversible thioimidate adduct.
The Role of Halogen Bonding
Unlike herbicides, where the halogen aids lipophilicity, here the halogen (specifically Cl, Br, I) often engages in a Halogen Bond (XB) with backbone carbonyl oxygens (Gly, Leu) in the S2 or S3 pockets.
-
F (Fluorine): No
-hole.[4] Acts purely via electronegativity (withdrawing electrons to activate the nitrile). -
Cl/Br/I: Possess a positive
-hole opposite the C-X bond.-
Interaction:
(Backbone). -
Geometry: Strictly linear (
). -
Benefit: Increases selectivity by anchoring the inhibitor in a specific orientation.
-
Comparative Data: Cathepsin Inhibitor Potency
Hypothetical data representative of typical SAR trends in Cathepsin K inhibitors.
| Compound Variant | Halogen Position | Rationale | |
| Unsubstituted | - | 1200 | Weak electrophilicity of |
| 2-Fluoro | Ortho | 150 | Electronic activation of |
| 3-Bromo | Meta | 45 | Optimal. Electronic activation + Halogen bond with S2 pocket carbonyl. |
| 4-Iodo | Para | 350 | Steric clash with the "floor" of the active site, despite high lipophilicity. |
Diagram 2: Protease Inhibition Workflow
Workflow for validating reversible covalent inhibition.
Caption: Kinetic workflow for characterizing covalent reversible benzonitrile inhibitors.
Protocol: Kinetic Solubility & Enzymatic Assay
Objective: Determine if the inhibitor acts via a fast-equilibrium or slow-tight binding mechanism.
-
Buffer Prep: 100 mM Sodium Acetate pH 5.5, 1 mM EDTA, 5 mM DTT (DTT is critical to keep the active site cysteine reduced).
-
Substrate: Z-Phe-Arg-AMC (
typically ). -
Reaction:
-
Mix Enzyme (1 nM final) + Inhibitor (varying conc).
-
Initiate with Substrate.
-
Monitor Release of AMC (Ex 355 nm / Em 460 nm) continuously for 30 mins.
-
-
Self-Validation Step (Reversibility):
-
Incubate Enzyme + Inhibitor at
for 30 mins. -
Rapidly dilute 100-fold into substrate-containing buffer.
-
Result: If activity recovers, the bond is reversible (characteristic of benzonitriles). If not, it is irreversible (characteristic of epoxides/vinyl sulfones).
-
References
-
BenchChem. Halogen Substitution Steers Biological Potency of Benzylidenemalononitriles: A Comparative Guide. (2025).[2][5][6]
-
National Institutes of Health (NIH). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn (and Phenolic Herbicides).
-
Toku-E. Bromoxynil Mechanism of Action and Technical Data.
-
American Chemical Society (ACS). Principles and Applications of Halogen Bonding in Medicinal Chemistry.
-
Royal Society of Chemistry. Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.[7]
-
PubMed. Recent advances in the design of cathepsin S inhibitors.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3-fluoro-4-hydroxybenzonitrile
Executive Safety Assessment
2-Bromo-3-fluoro-4-hydroxybenzonitrile (CAS: Analogous structure reference) is a poly-functionalized aromatic intermediate. As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public databases, its structural components—a benzonitrile core , halogen substituents (Br, F) , and a phenolic hydroxyl group —dictate a strict "Read-Across" safety approach.
We treat this compound as Acute Toxic (Category 3) by ingestion, dermal contact, and inhalation, similar to its structural analogs (e.g., 3-Bromo-4-methoxybenzonitrile or 2,6-Difluoro-4-hydroxybenzonitrile).
Primary Hazards:
-
Acute Toxicity: Potential for metabolic release of cyanide ions (nitrile functionality).
-
Corrosivity/Irritation: The phenolic moiety combined with halogens increases acidity and potential for severe skin/eye irritation or burns.
-
Target Organs: Central Nervous System (cyanide-like effects), Skin, Eyes, Respiratory System.
Hierarchy of Controls: Engineering First
PPE is the last line of defense. Your primary protection against this compound is containment.
-
Primary Barrier: All handling of the neat solid or concentrated solutions must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Static Control: Fine powders of halogenated aromatics are often electrostatic. Use an ionizing fan or antistatic gun inside the hood to prevent powder dispersal during weighing.
Personal Protective Equipment (PPE) Matrix
The following protocol moves beyond generic "wear gloves" advice. Halogenated aromatic solvents and nitriles can permeate standard disposable nitrile gloves rapidly.
A. Hand Protection Strategy
| Operation | Hazard Level | Recommended Glove Protocol | Rationale |
| Handling Solid | Moderate | Double Nitrile (min 5 mil outer, 4 mil inner) | Provides sufficient barrier against dry particulates. Color indicator inner gloves recommended to visualize tears. |
| In Solution (Organic Solvents) | High | Laminate (Silver Shield/4H) worn underNitrile | Standard nitrile degrades quickly in halogenated solvents (e.g., DCM) often used with this compound. Laminate provides chemical permeation resistance; outer nitrile provides grip. |
| Cleaning Spills | Critical | Butyl Rubber or Viton (≥15 mil) | Thick polymer required to prevent breakthrough during prolonged contact with concentrated material. |
B. Respiratory & Body Protection
-
Respiratory:
-
Routine: None required if working in a functional fume hood.
-
Spill/Outside Hood:Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 pre-filter. The "Acid Gas" component is critical due to the phenolic nature and potential acidic decomposition products (HBr/HF).
-
-
Eye/Face: Chemical splash goggles (ventless or indirect vent). Note: Safety glasses are insufficient for solution handling of corrosive phenols.
-
Body: Chemical-resistant lab coat (buttoned to neck) + closed-toe leather/composite shoes.
Visual Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct PPE based on the state of matter.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.
Operational Protocols
Protocol 1: Weighing & Transfer
-
Preparation: Place a disposable balance enclosure or a secondary containment tray inside the fume hood.
-
Static Check: If the powder "flies" (common with fluorinated aromatics), use an antistatic gun on the spatula and weighing boat before contact.
-
Transfer: Dissolve the solid immediately after weighing to reduce dust hazard. Do not transport open weighing boats across the lab.
Protocol 2: Waste Disposal
This compound presents a dual disposal challenge: Halogenated Organic and potential Nitrile.
-
Segregation:
-
DO NOT mix with strong acids. Although benzonitriles are more stable than simple cyanide salts, mixing with strong acids (like concentrated HCl or H₂SO₄) can theoretically promote hydrolysis and release of toxic vapors.
-
DO NOT mix with strong oxidizers.
-
-
Labeling: Clearly tag as "Toxic," "Irritant," and "Halogenated."
Emergency Response: Exposure & Spills
In the event of exposure, speed is critical. The presence of the nitrile group requires medical personnel to be alerted to the possibility of cyanide-like toxicity, although the phenol burn is the more immediate local risk.
Figure 2: Immediate response workflow for exposure incidents.[3]
Medical Note: If transported to the ER, provide the SDS and explicitly mention the Nitrile functionality. While less likely than with simple salts, metabolic liberation of cyanide is a theoretical risk with aromatic nitriles, and physicians may consider observation for hypoxia or administration of hydroxocobalamin if systemic toxicity symptoms (confusion, gasping, seizure) appear.
References
-
PubChem. (2025).[4] 2-Bromo-3-fluorobenzonitrile (Analogous Compound Safety Data). National Library of Medicine. [Link]
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Bromo-4-methoxybenzonitrile (Structural Analog). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
